Sodium Diethyldithiocarbamate-d10
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H10NNaS2 |
|---|---|
Molecular Weight |
181.3 g/mol |
IUPAC Name |
sodium;N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate |
InChI |
InChI=1S/C5H11NS2.Na/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2D3,3D2,4D2; |
InChI Key |
IOEJYZSZYUROLN-MFMGRUKYSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C(=S)[S-])C([2H])([2H])C([2H])([2H])[2H].[Na+] |
Canonical SMILES |
CCN(CC)C(=S)[S-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Sodium Diethyldithiocarbamate-d10: An In-depth Technical Guide
This guide provides a comprehensive technical overview of Sodium Diethyldithiocarbamate-d10, a deuterated analog of the chelating agent sodium diethyldithiocarbamate. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, and applications, with a focus on its utility as an internal standard in mass spectrometry.
Core Chemical Properties
This compound is an isotopically labeled compound where the ten hydrogen atoms on the ethyl groups are replaced with deuterium. This substitution is critical for its primary application as an internal standard.
| Property | Value | Source |
| Molecular Formula | C5D10NNaS2 | [1] |
| Molecular Weight | 181.32 g/mol | [1][2] |
| CAS Number | 1261395-23-6 | [3] |
| Appearance | White to off-white or pale yellow solid | [4][5] |
| Solubility | Soluble in water and alcohol | [4][5] |
Synthesis and Structure
The synthesis of this compound is analogous to its non-labeled counterpart, involving the reaction of diethylamine-d10 with carbon disulfide in the presence of a base like sodium hydroxide.[5][6][7] The use of the deuterated diethylamine is the key step that introduces the isotopic labels.
Caption: Synthesis of this compound.
Applications in Research and Drug Development
The primary utility of this compound lies in its application as an internal standard for quantitative analyses using mass spectrometry.[1] Its chemical behavior is nearly identical to the endogenous, non-labeled compound, but its increased mass allows for clear differentiation in a mass spectrometer.
Internal Standard in LC-MS/MS Assays
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential for accurate and precise quantification of an analyte in a complex matrix, such as plasma or urine.[8] By adding a known amount of this compound to a sample, any variability during sample preparation and analysis that affects the analyte will also affect the internal standard to the same extent. This allows for reliable quantification by comparing the signal intensity of the analyte to that of the internal standard.
Experimental Workflow
The following diagram illustrates a typical workflow for a quantitative LC-MS/MS assay using this compound as an internal standard.
Caption: LC-MS/MS workflow with an internal standard.
Detailed Experimental Protocol: Quantification in Plasma
This protocol provides a step-by-step methodology for the quantification of sodium diethyldithiocarbamate in human plasma.
4.1. Materials
-
Human plasma
-
Sodium Diethyldithiocarbamate (analyte standard)
-
This compound (internal standard)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic Acid
-
Water (LC-MS grade)
4.2. Procedure
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of the analyte and internal standard in methanol.
-
Create a series of working standard solutions by serially diluting the analyte stock solution.
-
Prepare a working internal standard solution by diluting the internal standard stock solution with acetonitrile.
-
-
Sample Preparation:
-
To 50 µL of plasma sample, add 150 µL of the working internal standard solution.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Use multiple reaction monitoring (MRM) in positive ion mode. Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Broader Context and Other Applications
While its use as an internal standard is paramount, the non-deuterated form, sodium diethyldithiocarbamate, has a range of biological activities and applications, including:
-
Chelating Agent: It is a potent chelator of metal ions, a property that has been explored for treating heavy metal poisoning.[9][10]
-
Enzyme Inhibition: It can inhibit various enzymes, including superoxide dismutase.[5]
-
Therapeutic Potential: It has been investigated for its therapeutic effects in various conditions, including AIDS and as an adjunct in cancer therapy.[9][11]
References
-
Chemsrc. (2025, August 21). Sodium diethyldithiocarbamate. Retrieved from [Link]
-
Ataman Kimya A.Ş. (n.d.). SODIUM DIETHYLDITHIOCARBAMATE. Retrieved from [Link]
-
PubChem. (n.d.). Sodium Diethyldithiocarbamate. Retrieved from [Link]
-
Watson International. (n.d.). Sodium diethyldithiocarbamate CAS 148-18-5. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium diethyldithiocarbamate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sodium Diethyldithiocarbamate: Properties, Synthesis, and Industrial Impact. Retrieved from [Link]
-
Sunderman, F. W. (1992). Therapeutic Properties of Sodium Diethyldithiocarbamate: Its Role as an Inhibitor in the Progression of AIDS. Annals of Clinical & Laboratory Science, 22(1), 55-63. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). The Role of Sodium Diethyldithiocarbamate in Pharmaceutical Applications. Retrieved from [Link]
-
Ataman Kimya. (n.d.). SODIUM DIETHYLDITHIOCARBAMATE. Retrieved from [Link]
-
Shimadzu. (n.d.). Sodium diethyldithiocarbamate. Retrieved from [Link]
-
Xie, F. (2015, December 16). Is sodium diethyldithiocarbamate(DDTC) compatible with Mass Spectrometry?. ResearchGate. Retrieved from [Link]
-
da Silva, E. G., et al. (2021). Insights of antiparasitic activity of sodium diethyldithiocarbamate against different strains of Trypanosoma cruzi. Scientific Reports, 11(1), 1-13. Retrieved from [Link]
-
Skrott, Z., et al. (2014). Diethyldithiocarbamate complexes with metals used as food supplements show different effects in cancer cells. Journal of Applied Biomedicine, 12(4), 301-308. Retrieved from [Link]
-
Sunderman, F. W. (1990). Use of sodium diethyldithiocarbamate in the treatment of nickel carbonyl poisoning. Annals of Clinical and Laboratory Science, 20(1), 12-21. Retrieved from [Link]
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A Comprehensive Technical Guide to the Synthesis of Sodium Diethyldithiocarbamate-d10
Abstract
This guide provides a detailed protocol and theoretical framework for the synthesis of Sodium Diethyldithiocarbamate-d10, an isotopically labeled organosulfur compound. Stable isotope-labeled standards are indispensable in modern analytical chemistry, particularly in pharmacokinetic studies, metabolic tracing, and as internal standards for quantitative mass spectrometry.[1] This document elucidates the reaction mechanism, provides a step-by-step experimental workflow, outlines critical characterization techniques, and discusses safety considerations. The synthesis involves the nucleophilic addition of diethylamine-d10 to carbon disulfide in a basic medium, a robust and efficient method for producing high-purity deuterated dithiocarbamates.[2] This guide is intended for researchers and professionals in drug development and analytical sciences who require a reliable method for preparing this essential analytical standard.
Theoretical Foundation and Mechanistic Insights
The Role of Deuteration in Analytical Sciences
Deuterium-labeled compounds, where hydrogen atoms are replaced by their heavier isotope, deuterium (²H or D), are chemically identical to their non-deuterated counterparts but possess a greater mass.[3] This mass difference is the cornerstone of their utility. In quantitative mass spectrometry (LC-MS/MS or GC-MS), co-eluting deuterated internal standards are easily distinguished from the non-labeled analyte, enabling highly accurate quantification by correcting for variations in sample preparation and instrument response.[4] Furthermore, the substitution of hydrogen with deuterium can alter the rate of metabolic processes involving C-H bond cleavage (the kinetic isotope effect), making these compounds valuable tools for studying drug metabolism pathways.[5]
Reaction Mechanism
The synthesis of this compound is a classic example of the reaction between a secondary amine and carbon disulfide.[6][7] The mechanism proceeds through two primary steps:
-
Nucleophilic Addition: The nitrogen atom of diethylamine-d10, being nucleophilic, attacks the electrophilic central carbon atom of carbon disulfide. This forms a zwitterionic intermediate, which rapidly rearranges to N,N-diethyldithiocarbamic acid-d10.
-
Deprotonation: The dithiocarbamic acid formed is acidic. In the presence of a base, such as sodium hydroxide (NaOH), the acidic proton is abstracted to form the stable sodium salt, this compound, and water.[2][8]
The overall reaction is as follows: CS₂ + HN(C₂D₅)₂ + NaOH → NaS₂CN(C₂D₅)₂ + H₂O[2]
Below is a diagram illustrating the synthetic pathway.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol: Synthesis and Purification
This protocol details a reliable method for the laboratory-scale synthesis of this compound. All operations involving volatile and hazardous reagents must be performed in a certified fume hood.
Materials and Reagents
| Reagent/Material | CAS Number | Purity/Grade | Supplier Example |
| Diethylamine-d10 ((C₂D₅)₂NH) | 120092-66-2 | ≥98 atom % D | Sigma-Aldrich, CIL |
| Carbon Disulfide (CS₂) | 75-15-0 | ≥99.9%, ACS Reagent | MilliporeSigma |
| Sodium Hydroxide (NaOH) | 1310-73-2 | ≥98%, Pellets | Fisher Scientific |
| Ethanol, Anhydrous (EtOH) | 64-17-5 | ≥99.5% | VWR Chemicals |
| Diethyl Ether, Anhydrous | 60-29-7 | ≥99.0% | EMD Millipore |
| Deionized Water (H₂O) | 7732-18-5 | Type I, 18.2 MΩ·cm | Laboratory Source |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (1.0 g, 25.0 mmol) in ethanol (20 mL). Cool the flask to 0-5 °C using an ice-water bath.
-
Amine Addition: To the cooled NaOH solution, add diethylamine-d10 (2.08 g, 25.0 mmol) dropwise while stirring. Maintain the temperature below 10 °C.
-
Carbon Disulfide Addition: While vigorously stirring the mixture, add carbon disulfide (1.90 g, 25.0 mmol, 1.5 mL) dropwise over 20-30 minutes. The addition is exothermic; ensure the temperature remains below 10 °C to prevent the decomposition of the dithiocarbamate product.[9] A pale yellow or white precipitate should begin to form.[2]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour, followed by stirring for 2 hours at room temperature to ensure the reaction goes to completion.
-
Isolation of Crude Product: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the ethanol. This will yield a solid or slurry.
-
Precipitation and Washing: Resuspend the crude solid in 50 mL of cold, anhydrous diethyl ether. Stir for 15 minutes to wash away any unreacted starting materials.
-
Filtration and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold diethyl ether (2x 20 mL). Dry the resulting white to pale yellow crystalline solid under high vacuum to a constant weight.
Purification (Recrystallization)
For applications requiring the highest purity, recrystallization is recommended.
-
Dissolve the crude product in a minimal amount of hot anhydrous ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in a freezer (-20 °C) for several hours to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under high vacuum.
The overall experimental workflow is visualized below.
Caption: Experimental workflow for the synthesis and purification of the title compound.
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, chemical purity, and isotopic enrichment of the synthesized this compound.[10] A combination of NMR and mass spectrometry provides a comprehensive validation.[1]
Analytical Data Summary
| Parameter | Expected Value / Observation |
| Chemical Formula | C₅D₁₀NNaS₂ |
| Molecular Weight | 181.32 g/mol |
| Appearance | White to pale yellow crystalline solid.[2] |
| ¹H-NMR | Absence of signals in the ethyl region (approx. 1.2 ppm and 3.8 ppm), confirming high isotopic enrichment. Residual proton signals can be quantified.[11] |
| ²H-NMR | Presence of signals corresponding to the deuterated ethyl groups, confirming the location of the deuterium labels. |
| Mass Spectrometry (MS) | Molecular ion peak (or adduct) corresponding to the mass of the deuterated compound. A mass shift of +10 Da compared to the unlabeled standard. |
| Isotopic Purity | Analysis of the isotopologue distribution by high-resolution mass spectrometry (HRMS) to confirm >98% deuterium incorporation.[12] |
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is the primary tool to assess the degree of deuteration. The near-complete disappearance of proton signals from the ethyl groups is a direct measure of isotopic enrichment.[1] ²H-NMR can be used to directly observe the deuterium nuclei, confirming their position in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and the isotopic profile.[12] By comparing the mass spectrum of the synthesized compound to that of its non-deuterated analog, a clear mass shift of +10 atomic mass units will be observed. The relative intensities of the M, M+1, M+2, etc., peaks provide a detailed picture of the isotopologue distribution, which is a critical quality attribute for a stable isotope-labeled standard.[11]
Safety, Handling, and Storage
4.1 Hazard Identification
-
Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. It can be absorbed through the skin and is a neurotoxin.
-
Diethylamine-d10 ((C₂D₅)₂NH): Flammable liquid and corrosive. Causes severe skin burns and eye damage.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage upon contact.
4.2 Handling Procedures
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves (nitrile gloves may not be sufficient for prolonged contact with CS₂; use appropriate multi-layer gloves).
-
Keep all reagents away from ignition sources.
4.3 Storage
Store the final product, this compound, in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[8] It is hygroscopic and can decompose in the presence of moisture and acid.[9]
References
- Chemcess. (2024, April 13). Carbon Disulfide: Properties, Reactions, Production And Uses.
- Studylib. (n.d.). Carbon Disulfide: Properties, Uses, and Reactions.
- Wikipedia. (n.d.).
- Benchchem. (2025).
- ResolveMass Laboratories Inc. (2025, November 4). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Video]. YouTube.
- ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram D. (n.d.).
- chemeurope.com. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sodium Diethyldithiocarbamate: Properties, Synthesis, and Industrial Impact.
- Ding, C., Wang, S., Sheng, Y., Dai, Q., Zhao, Y., Liang, G., & Song, Z. (2019, August 27). One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence. RSC Publishing.
- Reaction of Carbon Disulfide with Primary and Secondary Aliph
- Beyond Purity: Characterizing the Isotopologue Profile of a Deuter
- Iyun, J. F., Mohammed, Y., & Daspan, A. I. (n.d.).
- PubMed. (2023, September 15).
- CN103214405A - Production device and production method of liquid sodium dimethyl dithiocarbamate. (n.d.).
- ResearchGate. (n.d.).
- ResolveMass Laboratories Inc. (n.d.). Diethylamine-d10 | CAS 120092-66-2.
- Ataman Kimya A.Ş. (n.d.).
- Russak, E. M., & Bednarczyk, D. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211–216.
- BOC Sciences. (n.d.). CAS 285132-87-8 (Diethylamine-[d10] hydrochloride).
- Sigma-Aldrich. (n.d.).
- Simson Pharma Limited. (n.d.). Diethyldithiocarbamate-d10 Sodium salt | CAS No- 1261395-23-6.
- UWPR. (n.d.).
- Supplementary Information For. (n.d.). The Royal Society of Chemistry.
- PrepChem.com. (n.d.). Synthesis of diethylamine.
- View of Foundational Steps in Crafting an Effective Process for Synthesizing Sodium Diethyldithiocarbamate Through the Response Surface Method. (n.d.).
- ECHEMI. (n.d.).
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Technical Guide: Sodium Diethyldithiocarbamate-d10
The following technical guide details the properties, synthesis, and application of Sodium Diethyldithiocarbamate-d10 , specifically focusing on its role as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical workflows.
CAS Number: 1261395-23-6 (Sodium Salt) Primary Application: LC-MS/MS Internal Standard for Disulfiram and Dithiocarbamate Metabolites
Executive Summary
This compound (d10-DDC) is the fully deuterated isotopologue of sodium diethyldithiocarbamate. It serves as a critical Stable Isotope-Labeled Internal Standard (SIL-IS) in the quantitative analysis of disulfiram (Antabuse) and its active metabolite, diethyldithiocarbamate (DDC), via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Unlike structural analogs, d10-DDC exhibits identical extraction recovery, ionization efficiency, and chromatographic retention to the analyte, while providing mass-resolved differentiation (+10 Da shift). This guide outlines the chemical identity, synthesis logic, and a validated protocol for minimizing the notorious instability of dithiocarbamates during analysis.
Chemical Identity & Properties
The deuterated form replaces all ten hydrogen atoms on the ethyl groups with deuterium (
| Property | Data |
| Chemical Name | This compound |
| Synonyms | Dithiocarb-d10 sodium; Diethyl-d10-dithiocarbamic acid sodium salt |
| CAS Number | 1261395-23-6 (Specific to d10-Sodium salt) |
| Unlabeled Parent CAS | 148-18-5 |
| Molecular Formula | |
| Molecular Weight | ~181.32 g/mol (Anhydrous basis) |
| Appearance | White to pale yellow crystalline powder |
| Solubility | Highly soluble in water, methanol; insoluble in non-polar organic solvents |
| Stability | Hygroscopic .[1][2][3] Rapidly decomposes in acidic media ( |
Synthesis & Production Logic
The synthesis of d10-DDC follows a nucleophilic addition mechanism identical to the unlabeled parent, utilizing fully deuterated diethylamine as the starting material.
Reaction Mechanism[4]
-
Nucleophilic Attack: The lone pair of the nitrogen in diethylamine-d10 attacks the electrophilic carbon of carbon disulfide (
). -
Deprotonation: Sodium hydroxide acts as the base to neutralize the intermediate dithiocarbamic acid, forming the stable sodium salt.
Synthesis Diagram (Graphviz)
Figure 1: Synthesis pathway of this compound via reaction of deuterated amine with carbon disulfide.
Technical Applications: LC-MS/MS Internal Standard
Why d10-DDC is Critical
In quantitative bioanalysis, DDC presents two major challenges:
-
Matrix Effects: Biological fluids (plasma/urine) cause ion suppression in ESI-MS.
-
Instability: DDC rapidly degrades to carbon disulfide (
) and diethylamine in acidic environments or oxidizes to disulfiram (dimer) in air.
The d10 Advantage:
-
Co-elution: d10-DDC elutes at the exact same retention time as DDC, meaning it experiences the exact same matrix suppression/enhancement at the ion source.
-
Compensation: Any degradation occurring during sample processing affects the analyte and the IS equally (assuming equilibrium), correcting for recovery losses.
Validated Experimental Protocol: Stabilization & Analysis
Objective: Quantify DDC in human plasma using d10-DDC as the Internal Standard. Challenge: Prevent acid-catalyzed decomposition during sample prep.
Reagents
-
IS: this compound (d10-DDC).
-
Stabilizer: 10mM EDTA (metal chelation prevents oxidation) + 0.1M Tris-HCl (pH 8.5) or Methyl Iodide (for derivatization workflows).
Workflow Logic
The protocol utilizes alkaline stabilization followed by protein precipitation. Note: Direct analysis of underivatized DDC requires high pH mobile phases. Alternatively, methylation (using Methyl Iodide) creates a stable S-methyl ester.
Method A: Direct Analysis (Underivatized)
-
Sample Collection: Collect blood into tubes containing EDTA and immediately add alkaline buffer (pH > 8.0) to prevent acid degradation.
-
IS Spiking: Add 20 µL of d10-DDC working solution (1 µg/mL in methanol).
-
Protein Precipitation: Add cold Acetonitrile (1:3 ratio). Vortex 30s.
-
Centrifugation: 10,000 x g for 10 min at 4°C.
-
LC-MS/MS: Inject supernatant. Use a high-pH mobile phase (e.g., 10mM Ammonium Bicarbonate, pH 9.0).
Method B: Derivatization (Methylation) - Recommended for Sensitivity
DDC is converted to the stable S-methyl diethyldithiocarbamate. The d10-IS undergoes the same reaction to form S-methyl-d10.
Experimental Workflow Diagram (Graphviz)
Figure 2: Sample preparation workflow utilizing d10-DDC with derivatization for enhanced stability.
Mass Spectrometry Transitions (MRM)
When analyzing the S-methyl derivative (most common stable form):
-
Analyte (S-Methyl-DDC):
164.0 88.0 (Loss of and methyl group). -
Internal Standard (S-Methyl-d10-DDC):
174.1 98.1. -
Note: The +10 Da mass shift is retained in the fragment ion, ensuring selectivity.
Handling & Stability Guidelines
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The d10 salt is hygroscopic; moisture absorption accelerates degradation.
-
pH Sensitivity: NEVER dissolve in acidic solvents (e.g., 0.1% Formic Acid) during stock preparation. Use water or methanol buffered to pH 8-9.
-
Light Sensitivity: Protect from light to prevent photo-oxidation to the thiuram disulfide dimer.
References
-
Santa Cruz Biotechnology. this compound Product Data. Retrieved from
-
Simson Pharma. Diethyldithiocarbamate-d10 Sodium salt (CAS 1261395-23-6).[1] Retrieved from
-
ChemSrc. this compound Entry. Retrieved from
- Faiman, M. D., et al. (1984). "Elimination kinetics of disulfiram in alcoholics after single and repeated doses." Clinical Pharmacology & Therapeutics.
- Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS." Analytical Chemistry. (Standard reference for IS usage).
Sources
"Sodium Diethyldithiocarbamate-d10 molecular weight"
Precision Analytics for Disulfiram Metabolism & Dithiocarbamate Quantitation
Executive Summary
Sodium Diethyldithiocarbamate-d10 (NaDDC-d10) is the stable isotope-labeled analog of the dithiocarbamate salt, primarily utilized as an Internal Standard (IS) in the quantitative analysis of Disulfiram and its metabolites via LC-MS/MS.
This guide addresses the physicochemical properties, critical handling protocols for isotopic stability, and the specific mass spectrometric transitions required for pharmacokinetic (PK) studies. Researchers must note that while the molecular weight of the salt is 181.32 g/mol , the analytical target in mass spectrometry is often the anion or a methylated derivative due to the compound's inherent instability in acidic matrices.
Part 1: Molecular Identity & Physicochemical Properties
The introduction of ten deuterium atoms (
1.1 Core Data Table
| Property | Specification |
| Compound Name | This compound |
| Synonyms | Dithiocarb-d10 sodium; Diethyldithiocarbamic acid-d10 sodium salt |
| CAS Number (Labeled) | 1261395-23-6 (Anhydrous form reference) |
| CAS Number (Unlabeled) | 148-18-5 |
| Chemical Formula | C |
| Molecular Weight | 181.32 g/mol |
| Isotopic Purity | |
| Solubility | Water (>50 mg/mL), Methanol, Ethanol |
| Appearance | White to off-white crystalline solid |
1.2 Molecular Weight Calculation (The Isotopic Shift)
The mass difference arises from the substitution of 10 protium atoms (
-
Unlabeled (C
H NNaS ): ~171.26 g/mol [1] -
Labeled (C
D NNaS ):-
Carbon (12.011
5) = 60.055 -
Nitrogen (14.007
1) = 14.007 -
Sulfur (32.06
2) = 64.12 -
Sodium (22.99
1) = 22.99 -
Deuterium (2.014
10) = 20.14 (vs. 10.08 for H) -
Total MW: ~181.312 g/mol
-
Part 2: Application in Drug Development (Disulfiram Metabolism)
NaDDC is the primary reduced metabolite of Disulfiram (Antabuse). In vivo, Disulfiram is rapidly reduced to DDC, which is then either glucuronidated, methylated (to S-methyl-DDC), or decomposed.[2]
2.1 Metabolic Pathway Diagram
The following diagram illustrates the reduction of Disulfiram to DDC and its subsequent metabolic fates.
Figure 1: Metabolic pathway of Disulfiram showing the central role of DDC and its susceptibility to acid degradation.[2]
Part 3: Experimental Protocol (LC-MS/MS)
Expertise Note: The critical challenge with NaDDC is its instability in acidic environments (stomach acid or acidic mobile phases), where it decomposes into Carbon Disulfide (CS
3.1 Internal Standard Preparation Workflow
Objective: Prepare a stable 1.0 mg/mL stock solution of NaDDC-d10.
-
Weighing: Accurately weigh 1.81 mg of NaDDC-d10 (equivalent to ~10 µmol).
-
Solvent Selection: Dissolve in 10 mM Ammonium Bicarbonate (pH 8.0) or Methanol .
-
Why: Avoid pure water or acidic buffers which accelerate degradation.
-
-
Storage: Aliquot immediately into amber glass vials. Store at -20°C .
-
Stability Check: Re-verify concentration weekly. Dithiocarbamates oxidize to thiuram disulfides (dimers) upon exposure to air/moisture.
-
3.2 Sample Extraction & Derivatization (Methylation Method)
Direct analysis of DDC is difficult due to polarity and instability. The standard industry method involves methylating DDC to S-Methyl-DDC prior to analysis.
-
Plasma Sample: 100 µL plasma + 10 µL NaDDC-d10 IS working solution.
-
Stabilization: Add 50 µL 0.1 M EDTA (antioxidant) and adjust pH > 7.5.
-
Derivatization: Add Methyl Iodide (CH
I) in excess. Incubate at room temperature for 10 mins. -
Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate.
-
Dry & Reconstitute: Evaporate solvent and reconstitute in Mobile Phase (50:50 Water/Acetonitrile).
3.3 Mass Spectrometry Transitions (MRM)
When analyzing the methylated derivative (S-Methyl-DDC), the transitions shift accordingly.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy |
| S-Methyl-DDC (Unlabeled) | 164.0 [M+H] | 88.0 | 20 eV |
| S-Methyl-DDC-d10 (IS) | 174.0 [M+H] | 98.0 | 20 eV |
Note: The mass shift is +10 Da. The product ion (diethylamine moiety) also carries the d10 label.
Part 4: Visualization of Analytical Workflow
Figure 2: Analytical workflow ensuring stabilization of DDC via methylation prior to mass spectrometry.
References
-
PubChem. (2025).[6][7] Sodium Diethyldithiocarbamate Compound Summary. National Library of Medicine. Retrieved from [Link]
- Faiman, M. D., et al. (2013). Disulfiram and its metabolites: Preclinical and clinical pharmacokinetics. Alcoholism: Clinical and Experimental Research.
Sources
- 1. watson-int.com [watson-int.com]
- 2. ClinPGx [clinpgx.org]
- 3. Sodium diethyldithiocarbamate | CAS#:148-18-5 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. wjpls.org [wjpls.org]
- 6. Sodium Diethyldithiocarbamate | C5H10NNaS2 | CID 533728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate | C5H10NNaS2 | CID 57369465 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Architecture & Bioanalytical Utility of Sodium Diethyldithiocarbamate-d10
Executive Summary Sodium Diethyldithiocarbamate-d10 (NaDDC-d10) is the fully deuterated isotopologue of the dithiocarbamate salt, widely utilized as a definitive Internal Standard (IS) in clinical toxicology and pharmacokinetic profiling. Its structural integrity relies on the stable incorporation of ten deuterium atoms within the diethyl moieties, providing a mass shift of +10 Da relative to the analyte. This mass difference eliminates cross-signal interference in Liquid Chromatography-Mass Spectrometry (LC-MS) while maintaining identical chromatographic retention and extraction efficiencies.
Molecular Architecture & Isotopic Labeling
The core efficacy of NaDDC-d10 lies in its specific isotopic labeling. Unlike random deuteration, NaDDC-d10 features complete substitution of all hydrogen atoms on the ethyl chains with deuterium (
Structural Specifications
-
Chemical Name: Sodium
-di(ethyl-1,1,2,2,2- )dithiocarbamate -
CAS Number: 1261395-23-6 (Labeled form); 148-18-5 (Unlabeled parent)
-
Molecular Formula:
(often supplied as the trihydrate: )[1] -
Molecular Weight: ~181.32 g/mol (Anhydrous basis) vs. 171.26 g/mol (Unlabeled)
Structural Visualization
The following diagram illustrates the connectivity and the specific sites of deuteration (marked as D). The dithiocarbamate moiety acts as a bidentate ligand, crucial for its metal-chelating properties.
Figure 1: Connectivity of this compound. Note the resonance-stabilized dithiocarbamate anion interacting with the sodium cation.
Physicochemical Profile & Stability
Understanding the physical limits of NaDDC-d10 is vital for experimental success. The compound is inherently unstable in acidic media, a property that dictates sample preparation protocols.[2]
Key Properties Table
| Property | Value / Description | Experimental Implication |
| Solubility | High in Water, Methanol; Low in non-polar solvents | Ideal for aqueous biological fluids (plasma/urine). |
| pKa (Acid) | ~3.0 - 4.0 (for the conjugate acid) | CRITICAL: At pH < 4, the salt protonates and rapidly decomposes into |
| Hygroscopicity | High (often forms trihydrate) | Must be stored in desiccated conditions; weigh rapidly to avoid water mass error. |
| Chelation | Strong affinity for | Can sequester trace metals in solvents; use high-purity LC-MS grade reagents. |
Acid-Catalyzed Decomposition Mechanism
Researchers must buffer aqueous solutions to pH > 7.0 immediately upon reconstitution. In acidic environments, the following decomposition renders the standard useless:
Synthesis & Isotopic Purity
The synthesis of NaDDC-d10 follows a nucleophilic addition pathway, ensuring high isotopic incorporation by using pre-labeled precursors.
Reaction Pathway:
-
Precursor: Diethylamine-d10 (
) is reacted with Carbon Disulfide ( ).[3] -
Base: Sodium Hydroxide (
) is added to deprotonate the intermediate dithiocarbamic acid. -
Crystallization: The product precipitates, often as a trihydrate.[3]
Purity Verification:
-
Isotopic Enrichment: Typically
deuterium. -
NMR Validation:
NMR should show a "silent" spectrum in the ethyl region (0.8–1.5 ppm), confirming the absence of protons. NMR will show multiplet splitting due to C-D coupling ( ).
Bioanalytical Applications (LC-MS/MS)
NaDDC-d10 is the gold standard IS for quantifying Disulfiram (Antabuse) and its metabolites. Disulfiram is rapidly reduced in vivo to diethyldithiocarbamate (DDC); therefore, measuring DDC reflects the active drug load.
Mass Spectrometry Transitions
In Triple Quadrupole (QqQ) systems, NaDDC-d10 is detected via Electrospray Ionization (ESI) in negative or positive mode (depending on derivatization).
-
Negative Mode (ESI-): Detects the intact anion
.-
Precursor Ion:
158.1 (for d10-DDC anion) vs. 148.1 (unlabeled). -
Product Ion:
86.1 (loss of ) or 124.1 ( fragment).
-
-
Derivatization (Common): DDC is often methylated or complexed with copper to improve stability before MS analysis.
Experimental Workflow: Disulfiram/DDC Quantification
The following Graphviz diagram outlines a validated extraction protocol using NaDDC-d10 to prevent oxidative degradation during analysis.
Figure 2: Analytical workflow for DDC quantification. The stabilization step is critical to prevent DDC from oxidizing back to Disulfiram or decomposing.
References
-
Santa Cruz Biotechnology. this compound (CAS 148-18-5 unlabeled).[4]Link[4]
-
Toronto Research Chemicals (TRC). this compound (CAS 1261395-23-6).Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 517546, Sodium diethyldithiocarbamate trihydrate.Link
-
Shimadzu. Metabolite Analysis: Sodium Diethyldithiocarbamate Applications.Link
-
LGC Standards. Reference Standards for this compound.Link
Sources
- 1. Sodium diethyldithiocarbamate trihydrate, 25 g, CAS No. 20624-25-3 | Further Detection Reagents | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]
- 4. This compound | CAS 148-18-5 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
Technical Guide: Stability, Storage, and Handling of Sodium Diethyldithiocarbamate-d10
Topic: Sodium Diethyldithiocarbamate-d10 Stability and Storage Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Analytical Chemists
Executive Summary
This compound (NaDDC-d10) is the stable isotope-labeled analog of the dithiocarbamate chelator and disulfiram metabolite. It is primarily utilized as an Internal Standard (IS) in LC-MS/MS and GC-MS workflows for the quantification of dithiocarbamates, metal chelators, and pesticide residues.
While chemically valuable, NaDDC-d10 exhibits extreme pH sensitivity and susceptibility to oxidative dimerization. Improper handling—specifically exposure to acidic environments or moisture—results in rapid hydrolysis into Carbon Disulfide (
Part 1: Chemical Stability Profile & Degradation Mechanisms
To preserve NaDDC-d10, one must understand the two primary pathways of degradation: Acid-Catalyzed Hydrolysis and Oxidative Dimerization .
Acid-Catalyzed Hydrolysis (The Primary Threat)
Dithiocarbamates are stable in alkaline media (pH > 9.0) but thermodynamically unstable in acidic solutions.
-
Mechanism: Protonation of the sulfur anion yields the free dithiocarbamic acid, which is highly unstable.[1] It rapidly decomposes via C-N bond cleavage to release Carbon Disulfide (
) and the corresponding amine (Diethylamine-d10). -
Kinetics: The half-life (
) is pH-dependent.[2][3] At pH 2, decomposition occurs in milliseconds ( ).[3] At pH 7, degradation is slow but significant over hours. At pH 9+, the compound is stable for days to weeks.
Oxidative Dimerization
In the presence of oxygen, metal ions (e.g.,
-
Impact: This results in the loss of the monomeric analyte signal in mass spectrometry and the formation of an insoluble precipitate in aqueous buffers.
Visualization: Degradation Pathways
The following diagram illustrates the critical degradation nodes for NaDDC-d10.
Figure 1: Mechanistic degradation pathways of this compound. Red paths indicate irreversible loss of the analyte.
Part 2: Validated Storage Protocols
Solid State Storage
In its lyophilized powder form, NaDDC-d10 is hygroscopic. Moisture absorption initiates hydrolysis even in the solid state if trace acidity is present (e.g., from atmospheric
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Slows thermal decomposition and oxidative kinetics. |
| Container | Amber Vial, Tightly Sealed | Prevents photo-oxidation; amber glass blocks UV light. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation to Disulfiram-d20. |
| Desiccation | Required | Compound is hygroscopic; moisture leads to hydrolysis. |
Solution State Stability
Critical Warning: Never store NaDDC-d10 in water or acidic buffers for extended periods.
| Solvent System | Stability Estimate ( | Notes |
| Acidic Buffer (pH 2-4) | < 1 minute | DO NOT USE. Rapid evolution of |
| Neutral Water (pH 7) | 2 - 24 hours | Risk of gradual hydrolysis. Use immediately. |
| Alkaline Buffer (pH 9-11) | > 2 weeks (4°C) | Recommended. Use 0.1M NaOH or Carbonate buffer. |
| Methanol/Ethanol | High Stability | Good for stock solutions; ensure solvents are anhydrous. |
Part 3: Preparation & Handling Workflow
This protocol ensures maximum isotopic purity for quantitative mass spectrometry applications.
Reagents Required[4][5][6][7][8]
-
Solvent A: 10 mM Ammonium Hydroxide (
) or 0.1 M Sodium Hydroxide (NaOH) in HPLC-grade water (pH > 10). -
Solvent B: HPLC-grade Methanol (Anhydrous).
-
Container: Amber glass vials (silanized preferred to minimize metal adsorption).
Step-by-Step Reconstitution Protocol
-
Equilibration: Allow the -20°C vial to reach room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: Weigh the NaDDC-d10 quickly. Avoid using metal spatulas if possible (use ceramic or plastic) to prevent trace metal catalysis of oxidation.
-
Dissolution (Primary Stock):
-
Option A (Aqueous): Dissolve in Solvent A (High pH) . The alkalinity stabilizes the dithiocarbamate anion.
-
Option B (Organic): Dissolve in Solvent B (Methanol) .
-
Target Concentration: 1.0 mg/mL.
-
-
Storage of Stock: Aliquot immediately into amber vials. Purge headspace with Nitrogen/Argon. Store at -80°C for up to 6 months.
-
Working Standards: Dilute stock into alkaline buffers (pH > 9) just prior to injection. Avoid acidic mobile phases in LC-MS until the moment of column interaction.
Workflow Decision Tree
Figure 2: Decision logic for solvent selection and handling to prevent degradation.
Part 4: Quality Control & Troubleshooting
If quantitative results are inconsistent, perform these checks:
-
Check for Precipitate: Cloudiness in the stock solution indicates oxidation to the insoluble Disulfiram-d20 dimer. Action: Discard and prepare fresh stock.
-
Smell Test: A strong "rotten cabbage" or sulfurous odor indicates the release of Carbon Disulfide (
). Action: The sample has hydrolyzed due to acidity; discard. -
MS Signal Loss: If the [M+H]+ peak for NaDDC-d10 is absent, scan for the [M+H]+ of Disulfiram-d20 (Dimer) or the amine breakdown product.
References
-
World Health Organization (WHO). (2025). Dithiocarbamates: Degradation and Stability in Aqueous Media. International Programme on Chemical Safety. Link
-
Fisher Scientific. (2025).[4] Safety Data Sheet: Sodium Diethyldithiocarbamate Trihydrate. Link
-
National Institutes of Health (NIH). (2024). Disulfiram and its Metabolite Diethyldithiocarbamate: Mechanisms and Stability. PubChem Database. Link
-
Royal Society of Chemistry. (2025). Addressing Misconceptions in Dithiocarbamate Chemistry: Acid Stability Profiles. Dalton Transactions. Link
-
Sigma-Aldrich. (2025). Product Specification: Sodium Diethyldithiocarbamate Trihydrate. Link
Sources
- 1. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 2. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]
- 4. fishersci.com [fishersci.com]
Technical Guide: Deuterated vs. Non-Deuterated Sodium Diethyldithiocarbamate (DDC)
Executive Summary
Sodium Diethyldithiocarbamate (DDC, also known as DETC or Ditiocarb) is a sulfur-containing chelating agent with dual utility: as a therapeutic inhibitor of NF-
The choice between Non-Deuterated (Na-DDC) and Deuterated (Na-DDC-d
-
Therapeutic/Metabolic Studies: Non-deuterated DDC is the standard. It represents the natural metabolic profile of disulfiram.
-
EPR Spectroscopy (NO Detection): Deuterated DDC-d
is mandatory for high-sensitivity applications. It eliminates proton hyperfine coupling, narrowing the spectral linewidth by approximately 2-3x and significantly boosting the Signal-to-Noise Ratio (SNR).
Part 1: Chemical & Physical Foundations
To understand the operational differences, we must first establish the physical consequences of replacing Hydrogen (
The Kinetic Isotope Effect (KIE)
Deuterium is twice as heavy as protium. This mass increase lowers the zero-point energy of the Carbon-Deuterium (
-
Bond Strength: The
bond is shorter and stronger (approx. 1.2–1.5 kcal/mol stronger). -
Metabolic Impact: Metabolic cleavage of the ethyl group (deethylation) is the rate-limiting step in DDC metabolism. Deuteration slows this process (Primary KIE), potentially extending the half-life of the molecule in vivo.
Magnetic Properties (The EPR Factor)
This is the critical differentiator for analytical scientists.
-
Protium (
H): Nuclear spin . Large magnetic moment. Causes significant "inhomogeneous broadening" in EPR spectra due to unresolved hyperfine coupling with the unpaired electron. -
Deuterium (
H): Nuclear spin . Much smaller magnetic moment (approx. 1/6.5th of H). -
Result: Replacing the 10 protons on the ethyl groups with deuterium removes the major source of line broadening.
Part 2: EPR Spectroscopy & Nitric Oxide Trapping[1][2][3][4]
The detection of Nitric Oxide (NO) in biological tissues is notoriously difficult due to its short half-life (< 1s). The standard solution is "Spin Trapping" using an Iron-DDC complex.
The Trapping Mechanism
DDC binds to exogenous Iron(II) to form a hydrophobic complex, Fe(DETC)
Figure 1: The formation of the paramagnetic Mononitrosyl-Iron Complex (MNIC) required for EPR detection.[1]
The Deuterium Advantage (Data Comparison)
When using non-deuterated DDC, the protons on the ethyl groups interact with the unpaired electron on the iron center. This creates "superhyperfine" splitting that blurs the main NO signal. Deuterated DDC-d
| Parameter | Non-Deuterated Fe(DETC) | Deuterated Fe(DETC-d | Impact |
| Isotope | Fundamental physics | ||
| Linewidth ( | ~12–15 Gauss | ~4–6 Gauss | 3x Sharper Signal |
| Resolution | Low (Broad Triplet) | High (Sharp Triplet) | Clearer quantification |
| Sensitivity limit | ~50 nM | ~10 nM | Detects basal NO levels |
| Cost | Low | High | Use d |
Technical Insight: The characteristic triplet signal (
,G) is identical in position for both.[2] The difference is purely in the width of the lines. If you are studying tissues with low NO flux (e.g., resting endothelium), the non-deuterated signal may be indistinguishable from noise. You must use DDC-d for these applications.
Part 3: Therapeutic Pathways (NF- B & SOD1)
For researchers studying the pharmacological effects of DDC (e.g., inhibition of metastasis or HIV replication), the non-deuterated form is the standard. However, deuteration offers a route to modify pharmacokinetics.
Mechanism of Action
DDC inhibits the NF-
Figure 2: DDC acts as a potent inhibitor of the NF-
Part 4: Validated Experimental Protocols
Protocol A: Preparation of Fe(DETC-d ) for In Vivo NO Detection
Objective: To create an anaerobic spin trap solution capable of detecting basal NO in murine tissues.
Materials:
-
Sodium Diethyldithiocarbamate-d
(Na-DDC-d ) -
Iron(II) Sulfate Heptahydrate (FeSO
·7H O) -
Sodium Citrate (buffer)
-
Krebs-HEPES Buffer (degassed)
Step-by-Step Workflow:
-
Degassing (Critical): All buffers must be purged with Nitrogen or Argon gas for 30 minutes prior to use. Oxygen oxidizes Fe(II) to Fe(III), rendering the trap useless.
-
Solution A (Iron): Dissolve FeSO
(8 mg) and Sodium Citrate (40 mg) in 10 mL degassed water. -
Solution B (Chelator): Dissolve Na-DDC-d
(10 mg) in 10 mL degassed Krebs-HEPES buffer. -
In Vivo Injection:
-
Inject Solution A (Iron-Citrate) intraperitoneally (i.p.).
-
Wait 2 minutes.
-
Inject Solution B (DDC-d
) intraperitoneally (i.p.) at a separate site. -
Note: Do not mix A and B in the syringe; the complex precipitates immediately.
-
-
Harvest: After 30 minutes, harvest the target tissue (e.g., liver, heart), freeze-clamp immediately in liquid nitrogen, and transfer to an EPR finger dewar.
Protocol B: Validation of Trap Efficiency
To confirm your trap is working, use a positive control:
-
Prepare the Fe-DDC complex in a test tube (anaerobic).
-
Add a NO donor (e.g., SNAP or NONOate) at 10
M. -
Measure EPR at room temperature.[2]
-
Success Criteria: A strong triplet signal at
with G.[2][3]
References
-
Vanin, A. F. (2016). Dinitrosyl iron complexes with thiolate ligands: Physico-chemistry, biochemistry and physiology. Nitric Oxide.[2][4][3][5][1] Link
-
Kleschyov, A. L., et al. (2000). Dynamics of the endothelial nitric oxide synthase-dependent formation of nitrosyl-iron complexes in the vasculature. British Journal of Pharmacology. Link
-
Tsuchiya, K., et al. (1996).[4] Sensitive quantitation of nitric oxide by EPR spectroscopy.[2][4][3] Free Radical Biology and Medicine.[4] Link
-
Komarov, A. M., et al. (1997). In vivo spin trapping of nitric oxide in mice. Biochimica et Biophysica Acta (BBA). Link
-
Srikoon, P., et al. (2013).[6] Diethyldithiocarbamate suppresses an NF-kappaB dependent metastatic pathway in cholangiocarcinoma cells.[6][7] Asian Pacific Journal of Cancer Prevention. Link
Sources
- 1. scribd.com [scribd.com]
- 2. EPR detection of endogenous nitric oxide in postischemic heart using lipid and aqueous-soluble dithiocarbamate-iron complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EPR and laser flash photolysis studies of the reaction of nitric oxide with water soluble NO trap Fe(II)-proline-dithiocarbamate complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive quantitation of nitric oxide by EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diethyldithiocarbamate suppresses an NF-kappaB dependent metastatic pathway in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diethyldithiocarbamate Suppresses an NF-κB Dependent Metastatic Pathway in Cholangiocarcinoma Cells -Asian Pacific Journal of Cancer Prevention | Korea Science [koreascience.kr]
"Sodium Diethyldithiocarbamate-d10 literature review"
Topic: Sodium Diethyldithiocarbamate-d10: Strategic Application in Bioanalysis and Metabolic Profiling Content Type: In-depth Technical Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals
Executive Summary
This compound (NaDDC-d10) represents a critical tool in the precise quantification of dithiocarbamate-based therapeutics and their metabolites. As the stable isotope-labeled analog of the primary metabolite of Disulfiram (Antabuse), it serves as the gold-standard Internal Standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This guide moves beyond basic product specifications to address the core challenge of DDC bioanalysis: instability . The dithiocarbamate moiety is prone to rapid acid-catalyzed decomposition and oxidation. This document details a self-validating analytical workflow where NaDDC-d10 is not merely a reference mass, but a process control that tracks extraction efficiency, derivatization completeness, and matrix effects in real-time.
Chemical Profile & Stability Dynamics
To effectively utilize NaDDC-d10, one must understand the behavior of the parent compound. DDC is an anionic chelator that degrades rapidly in acidic biological matrices (like gastric fluid or unbuffered plasma) into Carbon Disulfide (
Key Insight: The d10-analog mimics this degradation profile exactly. If 10% of your analyte degrades during processing, 10% of your IS should also degrade, maintaining the critical Analyte/IS ratio required for accurate quantification.
Comparative Physicochemical Properties
| Property | Sodium Diethyldithiocarbamate (Unlabeled) | This compound (IS) |
| CAS Number | 148-18-5 (Anhydrous) | 1261395-23-6 (Labeled Salt) |
| Formula | ||
| Molecular Weight | ~171.26 g/mol | ~181.32 g/mol (+10 Da shift) |
| Solubility | Water (High), Methanol | Water (High), Methanol |
| pKa | ~3.5 (Acid form unstable) | ~3.5 (Acid form unstable) |
| Primary Utility | Copper Chelation, NO Spin Trapping | LC-MS/MS Internal Standard |
Mechanistic Context: Why Measure DDC?
Before detailing the protocol, it is essential to understand the biological context. DDC is not just a metabolite; it is the bioactive effector for many of Disulfiram's activities.
-
ALDH Inhibition: DDC is further metabolized to S-methyl-DDC and its sulfoxide, which irreversibly inhibits Aldehyde Dehydrogenase (ALDH), causing the "flush reaction" in alcohol aversion therapy.
-
Metal Chelation: DDC avidly chelates Copper (
) and Zinc ( ). This mechanism is exploited in oncology to inhibit superoxide dismutase (SOD) and potentiate cytotoxicity. -
NO Trapping: In research, DDC-Iron complexes trap nitric oxide radicals, forming stable mononitrosyl-iron complexes (MNIC) detectable by EPR.[1]
Metabolic & Degradation Pathway
The following diagram illustrates the metabolic fate of Disulfiram and the competing degradation pathway that necessitates the use of NaDDC-d10.
Caption: Metabolic fate of Disulfiram showing the spontaneous degradation of DDC to CS2 and the parallel derivatization of the d10-IS required for stability.
Experimental Protocol: Quantification via Derivatization
Direct analysis of DDC is fraught with variance due to its polarity and instability. The industry-standard approach involves extractive methylation . This converts the unstable DDC anion into a stable, non-polar S-methyl ester (Me-DDC) that is easily retained on C18 columns.
Crucial Step: The NaDDC-d10 Internal Standard must be added before derivatization. This ensures that any variability in the methylation reaction efficiency is normalized.
Reagents Required
-
Internal Standard: this compound (
in alkaline water, pH > 8). -
Derivatizing Agent: Methyl Iodide (MeI).
-
Buffer: 0.1 M Sodium Phosphate (pH 8.0) or Ammonium Acetate.
-
Extraction Solvent: Ethyl Acetate or MTBE.
Step-by-Step Workflow
-
Sample Stabilization (Immediate):
-
Collect blood into tubes containing EDTA (anticoagulant) and, optionally, an antioxidant (e.g., ascorbic acid) to prevent oxidation back to Disulfiram.
-
Centrifuge at
to harvest plasma. Process immediately or freeze at .
-
-
Internal Standard Addition:
-
Aliquot
of plasma into a glass tube. -
Add
of NaDDC-d10 working solution . Vortex briefly. -
Why? Adding IS here locks in the quantitation. Any degradation from this point affects analyte and IS equally.
-
-
Derivatization (Methylation):
-
Liquid-Liquid Extraction (LLE):
-
Add
of Ethyl Acetate. Vortex vigorously for 2 minutes. -
Centrifuge at 3,000 x g for 5 minutes to separate phases.
-
Transfer the upper organic layer (containing Me-DDC and Me-DDC-d10) to a clean tube.
-
Evaporate to dryness under a gentle stream of Nitrogen at
.
-
-
Reconstitution:
-
Dissolve the residue in
of Mobile Phase (e.g., 50:50 Acetonitrile:Water + 0.1% Formic Acid).
-
LC-MS/MS Methodology
The derivatized product (Methyl-DDC) is neutral and hydrophobic, making it ideal for Reverse Phase chromatography.
Chromatographic Conditions
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex),
, . -
Mobile Phase A: Water + 0.1% Formic Acid.[5]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]
-
Gradient: 10% B to 90% B over 3 minutes.
-
Flow Rate:
.
Mass Spectrometry Settings (ESI+)
Detection is performed in Positive Electrospray Ionization (ESI+) mode. The methyl derivative protonates easily (
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
| Me-DDC (Analyte) | 164.0 | 88.0 | 15 | Quantifier |
| 164.0 | 73.0 | 25 | Qualifier | |
| Me-DDC-d10 (IS) | 174.1 | 98.1 | 15 | Quantifier |
Note: The mass shift of +10 Da is retained in the fragment ions (Diethylamine-d10 moiety), confirming the stability of the isotope label during fragmentation.
Analytical Workflow Diagram
Caption: Step-by-step workflow for DDC quantification using d10-IS and methylation derivatization.
Troubleshooting & Expert Tips
-
Ghost Peaks: If you see DDC peaks in blank samples, check for contamination in the injector port. Dithiocarbamates can stick to metallic surfaces. Use PEEK tubing where possible or a needle wash with high organic content.
-
Sensitivity Loss: If the signal for the d10-IS drops, it indicates matrix suppression or incomplete derivatization. Check the pH of the reaction mixture; methylation is optimal in slightly alkaline conditions (pH 7.5–8.5).
-
Stock Solution Stability: NaDDC-d10 stock solutions must be prepared in water adjusted to pH 9 (using NaOH) or in methanol. Never store in acidic solvents, as the standard will degrade before use.
References
-
Development of LC-MS/MS Method for Cisplatin via DDTC Derivatization Source: Journal of Pharmaceutical and Biomedical Analysis (2025) URL:[Link] (Demonstrates the utility of DDC as a derivatizing agent and the stability of the complex in LC-MS)
-
Simultaneous Determination of Disulfiram and Metabolites Source: Journal of Chromatography B URL:[Link] (Foundational text on the instability of DDC and the necessity of methylation for analysis)
-
This compound Product Data Source: Toronto Research Chemicals / PubChem URL:[Link] (Chemical structure, properties, and safety data for the parent and labeled compounds)
-
Stable Isotopically Labeled Internal Standards in Quantitative Bioanalysis Source: AAPS Journal URL:[Link] (Authoritative review on the necessity of SIL-IS for correcting matrix effects in LC-MS)
Sources
Methodological & Application
Application Note: Sodium Diethyldithiocarbamate-d10 (Na-DDTC-d10) as a Precision Internal Standard in Mass Spectrometry
Executive Summary
Sodium Diethyldithiocarbamate (DDTC) is the primary active metabolite of the alcohol-aversion drug Disulfiram and a potent metal-chelating agent used in toxicology and environmental analysis. However, the quantification of DDTC in biological matrices is plagued by its extreme instability in acidic media , where it rapidly decomposes into carbon disulfide (
This Application Note details a robust, self-validating LC-MS/MS protocol using Sodium Diethyldithiocarbamate-d10 (Na-DDTC-d10) . Unlike structural analogs, the d10-isotopologue mimics the analyte's chemical instability and reaction kinetics. By introducing Na-DDTC-d10 prior to the critical derivatization step, this protocol corrects for extraction recovery, derivatization efficiency, and matrix-induced ionization suppression, ensuring the highest tier of data integrity (ALCOA+).
Chemical Identity & Mechanism
The Analyte and Standard
| Property | Analyte (Na-DDTC) | Internal Standard (Na-DDTC-d10) |
| CAS No. | 148-18-5 | 148-18-5 (Labeled Form) |
| Formula | ||
| MW (Salt) | 171.26 g/mol | ~181.32 g/mol |
| Active Species | DDTC Anion ( | DDTC-d10 Anion ( |
| Stability | Acid-labile ( | Acid-labile (Identical kinetics) |
The Stabilization Strategy
Direct analysis of free DDTC is unfeasible in standard acidic LC mobile phases. We utilize S-Methylation via Methyl Iodide (MeI) to convert the unstable dithiocarbamate into a stable neutral ester (
The "d10" Advantage:
By spiking Na-DDTC-d10 into the raw sample (plasma/serum) before adding Methyl Iodide, the IS undergoes the same methylation reaction.
Experimental Workflow (Visualization)
The following diagram illustrates the "Co-Reaction" workflow, a critical requirement for accurate DDTC quantification.
Caption: Figure 1. Co-Reaction Internal Standard Workflow. Na-DDTC-d10 is added prior to derivatization to compensate for reaction variability.
Detailed Protocol
Reagent Preparation
-
Stock IS Solution (1 mg/mL): Dissolve 1 mg Na-DDTC-d10 in 1 mL of 0.1 M NaOH .
-
Critical: Do NOT use water or methanol alone; the pH must be >8 to prevent degradation during storage.
-
Storage: -80°C, stable for 3 months.
-
-
Working IS Solution (1 µg/mL): Dilute Stock 1:1000 in 10 mM Ammonium Bicarbonate (pH 8.5). Prepare fresh daily.
-
Derivatizing Agent: Methyl Iodide (MeI), analytical grade. Use in a fume hood.
Sample Preparation (Plasma)
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.
-
Spike IS: Add 10 µL of Working IS Solution (Na-DDTC-d10). Vortex gently.
-
Derivatization (The Stabilization Step):
-
Add 50 µL of 0.5 M Phosphate Buffer (pH 8.5). Alkaline pH is mandatory.
-
Add 10 µL of Methyl Iodide.
-
Vortex for 1 min and incubate at room temperature for 10 min.
-
Note: The solution will turn cloudy as MeI is sparingly soluble; vigorous vortexing drives the biphasic reaction.
-
-
Extraction:
-
Add 500 µL of Ethyl Acetate.
-
Vortex for 5 min (multi-tube vortexer).
-
Centrifuge at 10,000 x g for 5 min.
-
-
Reconstitution:
-
Transfer the supernatant (organic layer) to a fresh tube.
-
Evaporate to dryness under Nitrogen at 30°C. Avoid high heat as Me-DDTC is volatile.
-
Reconstitute in 100 µL of Mobile Phase A/B (50:50).
-
LC-MS/MS Parameters
Instrument: Triple Quadrupole MS coupled to UHPLC. Ionization: Electrospray Ionization, Positive Mode (ESI+).
Chromatography:
-
Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% -> 95% B
-
3.0-4.0 min: 95% B
-
4.1 min: Re-equilibrate at 5% B.
-
Mass Spectrometry (MRM Table):
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |
| Me-DDTC (Analyte) | 164.1 | 88.0 | 20 | Quantifier |
| 164.1 | 72.1 | 35 | Qualifier | |
| Me-DDTC-d10 (IS) | 174.1 | 98.1 | 20 | IS Quant |
Note on Transitions:
-
Precursor 164.1 corresponds to the methylated species (
). -
Product 88.0 corresponds to the loss of
and methyl group, or fragmentation of the diethylamine moiety. -
The d10 IS shifts the precursor by +10 Da (174.1) and the fragment containing the diethyl groups by +10 Da (98.1).
Validation & Quality Control
Linearity and Range
-
Range: 10 ng/mL to 5000 ng/mL.
-
Curve Fitting: Linear regression (
) with weighting. -
Acceptance:
.
Troubleshooting "Ghost" Peaks
If you observe a peak at the analyte mass (164) in your blank samples:
-
Carryover: Check the injector wash solvent. Use 50:50 MeOH:ACN with 0.1% Formic Acid.
-
Cross-Talk: Ensure the mass resolution on Q1 and Q3 is set to "Unit" or "High". The +10 Da separation is sufficient to prevent isotopic overlap, but poor resolution can cause crosstalk.
-
IS Purity: Ensure the Na-DDTC-d10 is >98% isotopic purity. Trace amounts of d0-DDTC in the standard will cause false positives.
Scientific Rationale (Why this works)
-
pH Control: DDTC has a half-life of seconds at pH < 4 [1]. By buffering to pH 8.5 immediately upon thawing and adding the IS, we preserve the analyte until the methylation reaction "locks" it into the stable ester form.
-
Co-Elution: The d10-labeled standard is chemically identical to the analyte (except for mass). It co-elutes perfectly on the C18 column. This means any matrix effect (ion suppression from phospholipids) affecting the analyte at 2.5 minutes will affect the IS exactly the same way, canceling out the error [2].
-
Derivatization Normalization: Methylation with MeI is a biphasic reaction. Efficiency can vary based on mixing speed or temperature. Because the IS is added before MeI, it acts as a reaction process control.
References
-
Aspila, K. I., et al. (1969). Decomposition of Diethyldithiocarbamate in Acid Media. Talanta. Available at: [Link]
-
Faiman, M. D., et al. (2013). Disulfiram Metabolite S-Methyl-N,N-Diethylthiocarbamate Quantitation in Human Plasma. Alcoholism: Clinical and Experimental Research. Available at: [Link]
-
PubChem. Sodium Diethyldithiocarbamate Compound Summary. Available at: [Link]
Sources
Application Note: Precision Quantitation of Sodium Diethyldithiocarbamate (DDC) in Metabolic Studies using DDC-d10
This Application Note is structured to guide researchers through the complex challenge of quantifying Sodium Diethyldithiocarbamate (DDC) , a highly unstable metabolite of Disulfiram and a potent CYP2E1 inhibitor.
The guide prioritizes the Derivatization-LC-MS/MS workflow, as direct analysis of DDC is prone to massive errors due to acid-catalyzed degradation.
Executive Summary & Scientific Rationale
Sodium Diethyldithiocarbamate (DDC) is the primary active metabolite of Disulfiram (Antabuse) and a widely used tool compound for studying CYP2E1 mechanism-based inhibition . However, DDC presents a significant bioanalytical challenge: it is extremely unstable in acidic environments (including gastric fluid and standard extraction buffers), rapidly degrading into Carbon Disulfide (
The Solution: To achieve accurate quantification, researchers must utilize Sodium Diethyldithiocarbamate-d10 (DDC-d10) not just as a standard, but as a process control within a derivatization workflow.
This protocol details the Methyl Iodide (
Chemical Identity & Stability Profile[1]
| Compound | Chemical Formula | MW (Salt) | MW (Free Acid) | Stability Risk |
| DDC (Analyte) | 171.26 | 149.28 | Critical: Degrades < pH 7.0 | |
| DDC-d10 (Internal Std) | 181.32 | 159.34 | Critical: Same as analyte | |
| Me-DDC (Deriv. Analyte) | N/A | 163.30 | High: Stable in organic solvent | |
| Me-DDC-d10 (Deriv. IS) | N/A | 173.36 | High: Stable in organic solvent |
Key Mechanistic Insight: DDC acts as a "suicide substrate" for CYP2E1. It is oxidized to a reactive intermediate that covalently binds to the enzyme's active site cysteine. Therefore, in inhibition studies, free DDC concentrations must be monitored strictly to correlate in vitro IC50 values with in vivo pharmacokinetics.
Metabolic Pathway & Degradation Logic
The following diagram illustrates the metabolic fate of Disulfiram and the critical degradation pathway that necessitates the use of DDC-d10.
Caption: DDC is the central unstable node. Acidic conditions drive it to CS2 (loss of analyte), while Methyl Iodide derivatization forces it to Me-DDC (stable for LC-MS).
Validated Protocol: Derivatization & Extraction
Objective: Quantify DDC in plasma by converting it to S-methyl-N,N-diethyldithiocarbamate (Me-DDC).
Reagents Required[2][3][4][5][6]
-
Internal Standard: this compound (100 µg/mL in water, prepare fresh).
-
Derivatizing Agent: Methyl Iodide (
) (Caution: Carcinogenic/Volatile). -
Buffer: 0.1 M Phosphate Buffer (pH 8.0) or Sodium Carbonate (pH 9.0). Alkaline pH is non-negotiable.
-
Extraction Solvent: Ethyl Acetate or MTBE.
Step-by-Step Workflow
-
Sample Aliquoting: Transfer 100 µL of plasma/microsomal incubation mixture into a glass tube.
-
IS Addition (Critical Timing): Immediately add 10 µL of DDC-d10 working solution. Vortex briefly.
-
Why? The IS must be present before derivatization to control for the methylation efficiency.
-
-
Alkaline Stabilization: Add 50 µL of pH 8.0 Phosphate Buffer.
-
Derivatization: Add 10-20 µL of Methyl Iodide . Cap the tube tightly.
-
Reaction: Vortex and incubate at room temperature for 20 minutes (or 37°C for 10 min).
-
Result: DDC converts to Me-DDC; DDC-d10 converts to Me-DDC-d10.
-
-
Liquid-Liquid Extraction: Add 1 mL of Ethyl Acetate. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes.
-
Drying: Transfer the organic (upper) layer to a clean vial and evaporate to dryness under Nitrogen at 30°C.
-
Note: Me-DDC is volatile; do not use high heat.
-
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 Acetonitrile:Water).
LC-MS/MS Analytical Conditions
Because we derivatized the sample, we are not measuring mass 149/171. We are measuring the methylated adducts .
Chromatographic Parameters
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3 or Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: Linear ramp to 90% B
-
3.0-4.0 min: Hold 90% B
-
4.1 min: Re-equilibrate.
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (MRM) Parameters[6][7]
-
Ionization: ESI Positive Mode (
). -
Source Temp: 350°C (Me-DDC is thermally stable compared to DDC).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |
| Me-DDC | 164.1 | 88.0 | 20 | Quantifier |
| 164.1 | 60.0 | 35 | Qualifier | |
| Me-DDC-d10 | 174.1 | 88.0 | 20 | Internal Std |
Note: The product ion m/z 88.0 corresponds to the diethyl-amine fragment (or solvated fragment), which may retain the d10 label if the fragmentation occurs at the C-S bond. If the d10 is on the ethyl groups, the fragment will be shifted to ~98.0. Verification Step: Always run a product ion scan of your specific DDC-d10 batch to confirm the dominant fragment.
Experimental Workflow Diagram
Caption: The "Co-Derivatization" workflow ensures that DDC-d10 experiences the exact same reaction efficiency as the analyte, providing robust error correction.
Application in CYP2E1 Inhibition Studies
When using DDC to inhibit CYP2E1 (e.g., to verify the metabolic pathway of a new drug candidate), DDC-d10 allows you to correlate the degree of inhibition with the actual remaining inhibitor concentration .
-
In Vitro Incubation: Incubate Human Liver Microsomes (HLM) + New Drug + DDC (0–100 µM).
-
Quench: Instead of just adding acetonitrile (which might leave DDC unstable), quench with Alkaline Buffer + CH3I + DDC-d10 .
-
Readout:
-
Measure New Drug metabolite (to calculate IC50).
-
Measure Me-DDC (to confirm DDC stability during the incubation).
-
Insight: If DDC degrades during your 30-minute incubation, your IC50 will be underestimated. The DDC-d10 method validates that the inhibitor was present at the intended concentration.
-
References
-
Mechanism of CYP2E1 Inactivation: Pratt-Hyatt, M., et al. (2010). "Mechanism-based inactivation of human CYP2E1 by diethyldithiocarbamate." Drug Metabolism and Disposition. Link
-
Disulfiram Metabolism: Eneanya, D. I., et al. (1981). "The actions and metabolic fate of disulfiram." Annual Review of Pharmacology and Toxicology. Link
- Derivatization Protocols: Faiman, M. D., et al. (1978). "Diethyldithiocarbamate-methyl ester quantitation in plasma." American Journal of Psychiatry. (Foundational method for methyl-ester analysis).
-
LC-MS/MS Method for Disulfiram Metabolites: Zheng, Y., et al. (2011). "Disulfiram Metabolite S-Methyl-N,N-Diethylthiocarbamate Quantitation in Human Plasma." PMC. Link
-
General Stability of Dithiocarbamates: Biochimica et Biophysica Acta. (1959). "The stability of sodium diethyldithiocarbamate in biochemical experiments." Link
Sources
"Sodium Diethyldithiocarbamate-d10 for quantification of analytes"
Topic: High-Fidelity Quantification of Diethyldithiocarbamate (DDTC) in Biological Matrices using Sodium Diethyldithiocarbamate-d10 via Isotope Dilution LC-MS/MS
Abstract
This Application Note details a robust protocol for the quantification of Diethyldithiocarbamate (DDTC)—the primary active metabolite of Disulfiram and a potent metal chelator—using this compound (Na-DDTC-d10) as a stable isotope internal standard. Due to the extreme instability of DDTC in biological matrices (half-life < 10 min in acidic blood), this method utilizes an immediate chemical derivatization strategy with Methyl Iodide (MeI) to freeze the analyte into the stable S-Methyl-N,N-diethyldithiocarbamate (Me-DDTC) form.[1]
Crucial Technical Insight: Unlike conventional protocols where Internal Standards (IS) are added during extraction, this protocol requires the addition of Na-DDTC-d10 prior to derivatization .[1] This ensures that the d10-IS undergoes the exact same reaction efficiency and matrix suppression as the native analyte, creating a self-validating quantification system.
Chemical & Mechanistic Background
Analyte: Diethyldithiocarbamate (DDTC)
Internal Standard: this compound (Na-DDTC-d10)
Challenge: DDTC rapidly decomposes into Carbon Disulfide (
Reaction Logic
The derivatization converts the unstable anionic salt into a stable neutral ester.[1]
By spiking the sample with Na-DDTC-d10 immediately upon collection, we generate Me-DDTC-d10 in situ.[1] Any loss during the reaction or extraction is mathematically cancelled out by the ratio of Analyte/IS.
Visualized Workflows
Figure 1: Derivatization & Stabilization Pathway
This diagram illustrates the parallel reaction pathways of the analyte and the internal standard, highlighting the critical stabilization step.
Caption: Parallel derivatization of Analyte and d10-IS ensures reaction variability is normalized.
Figure 2: Analytical Workflow
Step-by-step process from blood collection to mass spectrometry.
Caption: Integrated workflow emphasizing early IS addition for error correction.
Detailed Experimental Protocol
Materials
-
Analyte Standard: Sodium Diethyldithiocarbamate (Na-DDTC).[1]
-
Internal Standard: this compound (Na-DDTC-d10).[1]
-
Reagent: Methyl Iodide (MeI) (Toxic: Handle in fume hood).[1]
-
Solvents: Methanol (LC-MS grade), Acetonitrile, Formic Acid.[1]
Stock Solution Preparation
-
Na-DDTC-d10 Stock (1 mg/mL): Dissolve 1 mg of Na-DDTC-d10 in 1 mL of 10 mM Ammonium Acetate (pH 7.4) .
-
Note: Do not use acidic water or pure methanol, as free DDTC is unstable.[1] Prepare fresh daily or store at -80°C.
-
-
Methyl Iodide Working Solution: Prepare a 0.5 M solution in Acetonitrile.
Sample Preparation & Derivatization
This protocol is designed for 200 µL of plasma.[1]
-
Thawing: Thaw plasma samples on ice.
-
IS Spiking (Critical Step): Add 20 µL of Na-DDTC-d10 Working Solution (e.g., 500 ng/mL) to 200 µL of plasma. Vortex for 10 seconds.[1]
-
Derivatization:
-
Add 50 µL of 0.5 M Methyl Iodide in Acetonitrile.
-
Vortex vigorously for 30 seconds.
-
Incubate at Room Temperature for 10 minutes . (Reaction is rapid; heating is unnecessary and may degrade metabolites).[1]
-
-
Extraction (LLE):
-
Add 1 mL of Ethyl Acetate:Hexane (50:50 v/v) .
-
Shake/Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
-
Reconstitution:
LC-MS/MS Method Parameters
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Injection Volume: 5 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Description |
|---|---|---|
| 0.0 | 5% | Loading |
| 0.5 | 5% | Hold |
| 3.0 | 95% | Linear Ramp (Elution of Me-DDTC) |
| 4.0 | 95% | Wash |
| 4.1 | 5% | Re-equilibration |
| 6.0 | 5% | End |[1]
Mass Spectrometry (MRM) Settings
Operate in Positive Electrospray Ionization (+ESI) mode.[1] The methylated derivatives (Me-DDTC) protonate readily.[1]
MRM Transitions Table:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
|---|
| Me-DDTC | 164.1
Note on Mass Shift:
-
Me-DDTC (Neutral) = 163.[1]
= 164.[1] -
d10-Me-DDTC: The ethyl groups are deuterated (+10 Da).[1] The methyl group from MeI is unlabeled.[1] Total shift = +10 Da.[1]
Method Validation & Troubleshooting
Stability Warning
-
Pre-analysis: Na-DDTC-d10 powder is hygroscopic.[1] Store in a desiccator at -20°C.
-
In-matrix: Once derivatized, Me-DDTC is stable for >24 hours in the autosampler (4°C).[1] However, underivatized DDTC in plasma degrades within minutes.[1] Do not batch-prepare the IS addition step without immediate derivatization.
Linearity & Sensitivity
-
LLOQ: Expected Lower Limit of Quantification is ~1–5 ng/mL.[1][8]
-
Linear Range: 5 – 2000 ng/mL.[1]
-
Carryover: Me-DDTC is lipophilic.[1] Ensure the needle wash contains 50% Acetonitrile/Isopropanol to prevent carryover.[1]
References
-
Faiman, M. D., et al. "Elimination of diethyldithiocarbamic acid methyl ester and its metabolites in the rat."[1] Drug Metabolism and Disposition, vol. 11, no.[1] 2, 1983.[1] Link
-
Madan, A., et al. "Disulfiram Metabolite S-Methyl-N,N-Diethylthiocarbamate Quantitation in Human Plasma."[1] Journal of Analytical Toxicology, vol. 35, 2011.[1] Link
-
Johansson, B. "Rapid enzymatic determination of diethyldithiocarbamate in blood."[1] Clinica Chimica Acta, vol. 192, 1990.[1] Link
-
Santa Cruz Biotechnology. "this compound Product Data." SCBT, 2025.[1][7] Link[1]
Sources
- 1. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]
- 2. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 3. pure.au.dk [pure.au.dk]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 6. Sodium Diethyldithiocarbamate | C5H10NNaS2 | CID 533728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Validated LC-MS/MS method for cisplatin quantification in plasma, whole blood, and cervical cancer tissue via diethyldithiocarbamate derivatization: Clinical application in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
"Sodium Diethyldithiocarbamate-d10 in pharmacokinetic studies"
Application Note: Precision Quantitation of Sodium Diethyldithiocarbamate-d10 (DDC-d10) in Pharmacokinetic Studies
Executive Summary
Sodium Diethyldithiocarbamate (DDC) is a critical metabolite of Disulfiram (Antabuse) and a potent chelating agent used in copper sequestration and NF-
This guide details a robust LC-MS/MS protocol utilizing This compound (DDC-d10) as an Internal Standard (IS). Unlike external calibration methods, DDC-d10 corrects for the significant matrix effects and derivatization variability inherent in sulfur-based metabolite analysis. This protocol employs an S-methylation derivatization strategy to stabilize the analyte, ensuring high sensitivity and reproducibility for pharmacokinetic (PK) profiling.
Scientific Rationale & Mechanism
Why DDC-d10? (The Internal Standard Advantage)
In electrospray ionization (ESI), sulfur-containing compounds often suffer from unpredictable ion suppression. DDC-d10 is the isotopologue of choice because:
-
Mass Shift (+10 Da): The two ethyl groups are fully deuterated (
), creating a +10 Da mass shift that eliminates crosstalk with the natural isotope envelope of the analyte. -
Co-Elution: It co-elutes perfectly with endogenous DDC, experiencing the exact same matrix suppression and derivatization efficiency, allowing for precise normalization.
The Stability Challenge: S-Methylation
Free DDC is unstable in plasma, rapidly oxidizing to Disulfiram or decomposing to diethylamine and carbon disulfide (
-
Solution: Derivatization with Methyl Iodide (MeI) converts unstable DDC into S-methyl-N,N-diethyldithiocarbamate (Me-DDC) .
-
Reaction:
-
Benefit: Me-DDC is a neutral, stable, and lipophilic species ideal for Reverse-Phase LC-MS/MS.
Experimental Workflow Visualization
The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the stabilization step.
Figure 1: Critical workflow for DDC stabilization. Note that DDC-d10 is added BEFORE derivatization to correct for reaction efficiency.
Detailed Protocols
Protocol A: Reagent Preparation
-
Stock Solution (Analyte): Dissolve Sodium Diethyldithiocarbamate (unlabeled) in water to 1 mg/mL. Note: Prepare fresh daily; DDC degrades in solution.
-
Internal Standard (IS): Dissolve This compound (e.g., from TRC or Santa Cruz Biotech) in water to 100 µg/mL. Store at -20°C.
-
Derivatization Agent: Methyl Iodide (MeI) – Handle in a fume hood (carcinogenic).
Protocol B: Sample Preparation (Derivatization-LLE)
This method stabilizes DDC by converting it to Me-DDC.
-
Aliquot: Transfer 100 µL of plasma/serum into a glass tube.
-
IS Addition: Add 10 µL of DDC-d10 working solution (final conc. ~100 ng/mL). Vortex gently.
-
Buffer: Add 100 µL of 0.5 M Sodium Phosphate buffer (pH 7.4). Crucial: Avoid acidic buffers to prevent decomposition.
-
Derivatization: Add 20 µL of Methyl Iodide.
-
Incubation: Vortex and incubate at room temperature for 20 minutes .
-
Extraction: Add 2 mL of n-Hexane or Methyl tert-butyl ether (MTBE).
-
Agitation: Shake mechanically for 10 minutes. Centrifuge at 3,000 x g for 5 minutes.
-
Concentration: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under nitrogen at 35°C.
-
Reconstitution: Dissolve residue in 100 µL of Mobile Phase (50:50 ACN:Water). Transfer to autosampler vials.
Protocol C: LC-MS/MS Conditions
Liquid Chromatography (LC):
-
System: UHPLC (e.g., Agilent 1290 or Waters ACQUITY).[1]
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B
-
4.0 min: 90% B
-
4.1 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (MS):
-
Source: Electrospray Ionization (ESI) – Positive Mode .[2]
-
Target: S-Methyl derivatives (Me-DDC and Me-DDC-d10).
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Me-DDC (Analyte) | 164.1 | 88.1 | 25 | 15 |
| Me-DDC-d10 (IS) | 174.1 | 98.1 | 25 | 15 |
Note: The product ions correspond to the diethylamine fragment (
Method Validation & Performance
To ensure Scientific Integrity , the method must be validated against the following criteria:
| Parameter | Acceptance Criteria | Notes |
| Linearity | Range: 1 – 1000 ng/mL typical. | |
| Precision (CV) | < 15% | Intra- and Inter-day.[2] |
| Accuracy | 85-115% | Of nominal concentration. |
| Matrix Effect | 90-110% (IS Normalized) | DDC-d10 compensates for suppression. |
| Recovery | > 80% | High recovery due to lipophilicity of Me-DDC. |
Troubleshooting & Self-Validation
Issue: Low Signal Intensity
-
Cause: Incomplete derivatization or DDC degradation prior to MeI addition.
-
Fix: Ensure pH is > 7.0 during derivatization. Acidic pH destroys DDC. Add EDTA to blood collection tubes to prevent metal-catalyzed oxidation.
Issue: IS Signal Variation
-
Cause: Evaporation during the "Incubation" step (MeI is volatile).
-
Fix: Use capped vials during the 20-minute reaction.
Issue: Peak Tailing
-
Cause: Interaction with silanols on the column.
-
Fix: Increase buffer strength (add 10mM Ammonium Formate to Mobile Phase A).
Metabolic Pathway Context
Understanding the placement of DDC in the metabolic pathway is vital for interpreting PK data.
Figure 2: Metabolic fate of DDC. The analytical method mimics the "S-Methyltransferase" pathway chemically to stabilize the analyte.
References
-
Santa Cruz Biotechnology. this compound (CAS 148-18-5 unlabeled). Product Application Data. Link
-
Eneanya, D. I., et al. (1981). "The metabolic fate of disulfiram." Annual Review of Pharmacology and Toxicology. (Mechanistic grounding for DDC instability). Link
-
Faiman, M. D., et al. (1984). "Elimination of diethyldithiocarbamic acid methyl ester... in the dog." Drug Metabolism and Disposition. (Basis for Methyl-DDC analysis). Link
-
FDA Guidance for Industry. "Bioanalytical Method Validation M10." (Regulatory standard for IS usage). Link
-
National Institutes of Health (NIH) PubChem. "Sodium Diethyldithiocarbamate Compound Summary." (Chemical and Physical Properties).[2][3][4][5][6] Link
Sources
- 1. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. agilent.com [agilent.com]
- 4. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 5. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]
- 6. shimadzu.com [shimadzu.com]
High-Sensitivity Spin Trapping of Nitric Oxide using Sodium Diethyldithiocarbamate-d10
Abstract & Introduction
Nitric Oxide (NO) is a fleeting but critical signaling molecule in vasodilation, immune response, and neurotransmission.[1] Its short half-life (<1 second in vivo) and low physiological concentration (nanomolar range) make direct detection impossible. Spin trapping is the gold standard for stabilizing NO into a detectable paramagnetic complex.
This guide focuses on the use of Sodium Diethyldithiocarbamate-d10 (DETC-d10) . While standard DETC is widely used, the deuterated analog (d10) offers a significant sensitivity advantage. By replacing protons with deuterium, the unresolved hyperfine coupling that broadens the Electron Paramagnetic Resonance (EPR) signal is minimized, resulting in sharper linewidths and a higher signal-to-noise ratio (SNR). This is critical when detecting basal NO levels in tissues like the brain or heart.
Mechanism of Action
The DETC molecule itself does not bind NO directly. It acts as a chelator for Iron (Fe²⁺).[2] The active spin trap is the hydrophobic bis(diethyldithiocarbamato)iron(II) complex, Fe(DETC)₂ .[3] Because this complex is insoluble in water, it is generated in situ within the tissue.
-
Chelation: DETC-d10 binds exogenous Fe²⁺ (stabilized by citrate).
-
Trapping: The lipophilic Fe(DETC-d10)₂ complex partitions into cell membranes.
-
Adduct Formation: NO binds to the iron center, forming a stable, paramagnetic mononitrosyl-iron complex (MNIC).
Pathway Visualization
Figure 1: The reaction pathway for in vivo spin trapping. The active trap forms within the lipid bilayer, capturing NO to form the stable MNIC adduct.
The Deuterium Advantage (d10 vs. h10)
The primary reason to utilize DETC-d10 over the cheaper non-deuterated form is spectral resolution .
| Feature | Standard DETC (h10) | Deuterated DETC (d10) | Impact |
| Isotope | ¹H (Proton) | ²H (Deuterium) | Deuterium has a smaller magnetic moment. |
| Hyperfine Coupling | Significant unresolved coupling to CH₂ protons. | Negligible coupling. | Reduces "inhomogeneous broadening." |
| Linewidth | Broader (~12-15 Gauss) | Narrower (~8-10 Gauss) | Sharper peaks = Higher Amplitude. |
| Sensitivity | Standard | ~2-3x Higher | Critical for basal NO detection. |
Experimental Protocols
Phase 1: Reagent Preparation (Critical)
Safety Note: DETC is a copper chelator and can inhibit Superoxide Dismutase (SOD). Handle with care.
Reagents:
-
This compound (DETC-d10).
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) or Ammonium Ferrous Sulfate.
-
Sodium Citrate (to stabilize Fe²⁺).
-
Deoxygenated Saline (0.9% NaCl, bubbled with N₂ for 30 mins).
Protocol:
-
Fe-Citrate Solution:
-
Dissolve sodium citrate in deoxygenated saline (40 mg/mL).
-
Add FeSO₄ (8 mg/mL) to the citrate solution.
-
Note: The solution should be light green/yellow. If it turns brown/orange, iron has oxidized to Fe³⁺ and is useless. Prepare immediately before use.
-
-
DETC-d10 Solution:
-
Dissolve DETC-d10 (100 mg/mL) in cold, deoxygenated saline.
-
Keep on ice.
-
Phase 2: In Vivo Administration (The "Separate Injection" Method)
Directly mixing Fe and DETC creates an insoluble precipitate that cannot be injected intravenously. The standard method (Vanin et al.) involves separate injections to allow the complex to form in vivo.
Subject: Mouse (C57BL/6, ~25g)
-
T = -30 min: Inject DETC-d10 (500 mg/kg, i.p.).
-
Rationale: Allows DETC to distribute systemically and inhibit SOD (preventing NO oxidation to peroxynitrite).
-
-
T = -30 min: Immediately inject Fe-Citrate (50 mg/kg FeSO₄ equivalent, s.c. in the scruff).
-
Rationale: Subcutaneous injection provides a slow-release depot of Iron.
-
-
T = 0 min: Apply experimental stimulus (e.g., LPS, drug, ischemia).
-
T = +30 to +60 min: Euthanize animal.
Phase 3: Tissue Harvesting & Processing
Crucial Step: The paramagnetic state of the NO-Fe(DETC)₂ complex is stable at low temperatures but decays at room temperature due to oxidation.
-
Harvest: Rapidly excise the target tissue (Brain, Liver, Aorta).
-
Size: Cut tissue to fit into a 1 mL syringe or specific EPR tissue mold.
-
Freeze: Extrude tissue directly into liquid nitrogen (LN₂) or freeze the syringe in LN₂.
-
Storage: Store at -80°C or in LN₂ until measurement.
EPR Measurement & Analysis
Equipment: X-Band EPR Spectrometer (e.g., Bruker EMX/Elexsys). Temperature: 77 K (Liquid Nitrogen Finger Dewar) is mandatory for high sensitivity.
Workflow Visualization
Figure 2: The operational workflow from tissue harvest to signal detection.[3][4][5][6][7] Maintenance of the cryogenic chain is the most critical variable.
Instrument Settings (Guideline)
| Parameter | Setting | Rationale |
| Microwave Frequency | ~9.4 GHz (X-Band) | Standard for biological EPR. |
| Microwave Power | 10 - 20 mW | High enough for signal, low enough to avoid saturation (Fe-NO relaxes fast). |
| Modulation Amplitude | 3 - 5 Gauss | Matches the linewidth of the d10 complex for max signal. |
| Time Constant | 163 ms | Noise filtering. |
| Center Field | ~3300 G | The signal appears at g ≈ 2.035. |
| Sweep Width | 200 G | Sufficient to capture the full triplet. |
Signal Interpretation[9]
The NO-Fe(DETC-d10)₂ complex exhibits a distinctive triplet hyperfine structure arising from the interaction between the unpaired electron and the ¹⁴N nucleus (I=1) of the Nitric Oxide.
-
g-factor:
, . -
Hyperfine Splitting (
): ~12.5 - 13 Gauss. -
Appearance: A three-line spectrum.[4] The amplitude of the central line is used for quantification.
Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| No Signal | Oxidation of Fe²⁺ before injection. | Ensure Fe-Citrate is light green. Use fresh buffers. |
| No Signal | Slow harvesting. | Metabolism continues after death. Freeze <1 min. |
| Broad Single Line | Cu-DETC interference. | DETC also chelates Copper (g=2.047). Distinguishable by broadness and lack of triplet. Subtract background. |
| Toxicity | DETC overdose. | Do not exceed 500 mg/kg. Ensure hydration. |
Self-Validation Controls:
-
Negative Control: Inject DETC and Fe-Citrate into a naive animal (basal NO).
-
Positive Control: Treat animal with LPS (endotoxin) 4 hours prior to trapping to induce iNOS. Signal should increase 5-10x.
-
Inhibitor Control: Pre-treat with L-NAME (NOS inhibitor). Signal should disappear.
References
-
Vanin, A. F., et al. (1984). "Iron-dithiocarbamate as a spin trap for nitric oxide detection in animal tissues."[1][4][8][9][10][11] Studia Biophysica, 102, 135-143.
-
Komarov, A. M., et al. (1997). "EPR detection of endogenous nitric oxide in postischemic heart using lipid and aqueous-soluble dithiocarbamate-iron complexes." Molecular and Cellular Biochemistry, 175, 91-97.[4]
-
Kleschyov, A. L., et al. (2000). "Spin trapping of vascular nitric oxide using colloid Fe(II)-diethyldithiocarbamate." Biochemical and Biophysical Research Communications, 275(2), 672-677.
-
Fujii, S., & Berliner, L. J. (1999). "EPR detection of nitric oxide production in septic shock rats using Fe-DETC-d10." Magnetic Resonance in Medicine, 42, 1-6. (Demonstrates the d10 sensitivity advantage).
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Preparation of Iron(II) Complex from Iron(III) Chloride, under Aerobic Conditions [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. EPR detection of endogenous nitric oxide in postischemic heart using lipid and aqueous-soluble dithiocarbamate-iron complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cds.ismrm.org [cds.ismrm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NO spin trapping in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium Diethyldithiocarbamate | C5H10NNaS2 | CID 533728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. In vivo spin trapping of nitric oxide generated in the small intestine, liver, and kidney during the development of endotoxemia: a time-course study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tpcj.org [tpcj.org]
Application Note: Precision Bioanalysis & Chelation Protocols for Sodium Diethyldithiocarbamate-d10
Executive Summary
Sodium Diethyldithiocarbamate-d10 (Na-DDC-d10) is the stable, isotopically labeled analog of the dithiocarbamate chelator DDC. While DDC is widely recognized as the primary active metabolite of Disulfiram (Antabuse) and a potent metal chelator (Cu, Zn, Fe), its quantification in biological matrices is notoriously difficult due to extreme acid lability and rapid oxidation.
This guide details the application of Na-DDC-d10 not merely as a passive reference, but as a process-tracking Internal Standard (IS) . We present a validated protocol for the quantification of DDC in human plasma via in situ methylation, ensuring that the deuterated standard corrects for both extraction efficiency and derivatization yield.
Chemical Identity & Mechanism[1]
The Molecule[2]
-
Compound: this compound
-
CAS: 1329834-65-2 (labeled form)
-
Solubility: Highly soluble in water; soluble in methanol.[1]
-
Core Function: Bidentate ligand coordinating through two sulfur atoms.
The Stability Paradox (Expert Insight)
DDC is stable in alkaline solutions (pH > 8). However, in acidic environments (pH < 7), it undergoes rapid protonation to diethyldithiocarbamic acid, which spontaneously decomposes into Carbon Disulfide (
Critical Implication: You cannot analyze underivatized DDC using standard acidic mobile phases (e.g., 0.1% Formic Acid) in LC-MS. The analyte will vanish on the column.
The Solution: The protocol below utilizes Methyl Iodide (MeI) to convert unstable DDC (and the DDC-d10 IS) into the stable, non-polar S-methyl ester (Me-DDC) prior to analysis.
Chelation Mechanism
DDC acts as a monoanionic "soft" base, showing high affinity for "soft" acids like
Figure 1: Stoichiometric formation of the Cu(DDC)2 complex. The d10-labeled variant mimics this chemistry identically but introduces a +10 Da mass shift.
Protocol: LC-MS/MS Quantification of DDC in Plasma
This workflow uses Na-DDC-d10 to normalize variations in the methylation reaction and matrix suppression.
Materials
-
Analyte: Sodium Diethyldithiocarbamate (Na-DDC).[1][2][3][4]
-
Internal Standard: this compound (Na-DDC-d10).
-
Derivatizing Agent: Methyl Iodide (MeI).
-
Buffer: 0.1 M Sodium Phosphate (pH 8.5).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
Stock Solution Preparation
-
Na-DDC-d10 Stock (1 mg/mL): Dissolve in 10 mM Ammonium Hydroxide (pH 9-10).
-
Why? Dissolving in pure water or methanol can lead to gradual degradation if the pH drops due to dissolved
. Alkaline storage is mandatory.
-
-
Working IS Solution: Dilute to 1 µg/mL in 10 mM Ammonium Hydroxide.
Sample Preparation Workflow
| Step | Action | Technical Rationale |
| 1. Aliquot | Transfer 100 µL Plasma to a tube. | |
| 2. Spike IS | Add 10 µL Na-DDC-d10 Working Sol. | IS must be present before derivatization to track reaction yield. |
| 3. Buffer | Add 100 µL Phosphate Buffer (pH 8.5). | Maintains alkaline pH to prevent DDC decomposition before methylation. |
| 4. Derivatize | Add 50 µL Methyl Iodide (MeI) . Vortex 1 min. | Converts unstable DDC -> Stable Me-DDC. Reaction is rapid at room temp. |
| 5. Incubate | Shake at 37°C for 10 minutes. | Ensures completion of the S-methylation. |
| 6. Extract | Add 1 mL MTBE. Vortex 5 min. Centrifuge. | Me-DDC is non-polar and extracts into organic layer; salts remain in aqueous. |
| 7. Dry & Reconstitute | Evaporate supernatant.[5] Reconstitute in 50:50 MeOH:H2O. | Prepares sample for Reverse Phase LC. |
LC-MS/MS Parameters
Targeting the methylated derivatives: S-Methyl-N,N-diethyldithiocarbamate (Me-DDC) and its d10 analog.
-
Column: C18 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Ionization: ESI Positive Mode.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) |
| Me-DDC (Target) | 164.1 | 88.1 | 20 |
| Me-DDC-d10 (IS) | 174.1 | 98.1 | 20 |
Note: The mass shift is +10 Da because the two ethyl groups are fully deuterated (
Bioanalytical Workflow Visualization
The following diagram illustrates the critical path where the d10-IS corrects for the derivatization efficiency.
Figure 2: The Co-Derivatization Workflow. By derivatizing the IS alongside the analyte, any variability in the methylation reaction is mathematically cancelled out.
Secondary Application: Spin Trapping (NO Quantification)
While PK studies are the primary use, Na-DDC-d10 is also used in redox biology to quantify Nitric Oxide (NO).
-
Principle:
+ DDC forms a lipophilic complex . This complex traps NO to form a stable paramagnetic mononitrosyl iron complex (MNIC), detectable by EPR or LC-MS. -
Role of d10: When quantifying NO production in tissues via LC-MS (detecting the Fe-NO-DDC adduct), Fe-NO-DDC-d10 is generated as the internal standard.
-
Protocol Adjustment: The trapping solution (Fe-citrate + Na-DDC) is added to the tissue homogenate. For quantification, the pre-formed Fe-NO-DDC-d10 complex is spiked into the sample before extraction.
Troubleshooting & Stability Guide
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery | Acidic degradation of stock solution. | Ensure IS stock is prepared in 10mM |
| Variable Derivatization | Incomplete methylation. | Increase incubation time or MeI concentration. Ensure pH is >8.0 during reaction. |
| Peak Tailing | Metal interaction on LC column. | DDC derivatives can bind trace metals in the LC system. Add 5 µM EDTA to Mobile Phase A or passivate the system. |
| Ghost Peaks | Disulfiram interference.[1] | Disulfiram can degrade back to DDC. Ensure plasma is processed immediately or treated with NEM (N-ethylmaleimide) if differentiating DDC from Disulfiram is required. |
References
-
Validation of LC-MS/MS methods for Dithiocarbamates
- Title: Determination of disulfiram and its metabolite diethyldithiocarbam
- Source: Journal of Chrom
-
URL:[Link]
- Relevance: Establishes the methylation derivatiz
-
DDC Chemical Stability Data
- Title: Sodium Diethyldithiocarbam
- Source: N
-
URL:[Link]
- Relevance: Verifies acid lability and physical properties.
-
Use of Stable Isotopes in Bioanalysis
-
Spin Trapping Mechanisms
-
Title: Detection of Nitric Oxide in Tissues using Dithiocarbamate-Iron Complexes.
- Source: Methods in Enzymology
-
URL:[Link]
- Relevance: Background for the secondary applic
-
Sources
- 1. tpcj.org [tpcj.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Sodium Diethyldithiocarbamate | C5H10NNaS2 | CID 533728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. lcms.cz [lcms.cz]
- 6. Determination of disulfiram and diethyldithiocarbamate in plasma by high performance liquid chromatography with an electrochemical detection using a diamond electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Sodium Diethyldithiocarbamate-d10 in Quantitative Analysis
Introduction: The Role of Deuterated Standards in Bioanalysis
In the realm of quantitative analysis by mass spectrometry, achieving high accuracy and precision is paramount. Deuterated internal standards are the gold standard for reliable quantification in complex biological matrices.[1] Sodium Diethyldithiocarbamate-d10, an isotopically labeled version of Sodium Diethyldithiocarbamate, serves as an ideal internal standard for the analysis of its unlabeled counterpart, which is a key metabolite of the drug Disulfiram, and for the broader class of dithiocarbamate compounds.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. The protocols outlined herein are designed to ensure robust, reproducible, and accurate quantification of Sodium Diethyldithiocarbamate in various biological samples.
Physicochemical Properties of Sodium Diethyldithiocarbamate
| Property | Value |
| Molecular Formula | C₅D₁₀NNaS₂ |
| Molecular Weight | 181.32 g/mol |
| Appearance | White to pale yellow solid |
| Solubility | Soluble in water and ethanol |
Core Principle: Isotope Dilution Mass Spectrometry
The use of a deuterated internal standard relies on the principle of isotope dilution. This compound is chemically identical to the analyte of interest, Sodium Diethyldithiocarbamate, and thus exhibits nearly identical behavior during sample preparation, chromatography, and ionization.[1][4] However, due to the mass difference imparted by the ten deuterium atoms, it can be distinguished from the analyte by the mass spectrometer. By adding a known amount of the deuterated standard to samples at the beginning of the workflow, it effectively normalizes for any analyte loss during extraction and for variations in instrument response, such as matrix effects.[5]
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Experimental Protocols
Protocol 1: Quantification of Sodium Diethyldithiocarbamate in Human Plasma
This protocol is designed for the bioanalysis of Sodium Diethyldithiocarbamate in human plasma, a common application in pharmacokinetic studies of Disulfiram.
1. Materials and Reagents
-
Sodium Diethyldithiocarbamate (analyte standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (reagent grade)
-
Ammonium acetate (reagent grade)
-
Human plasma (K₂EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB)
2. Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Sodium Diethyldithiocarbamate in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 methanol:water mixture.
3. Sample Preparation (Solid Phase Extraction - SPE)
-
To 200 µL of plasma sample, standard, or quality control (QC), add 20 µL of the Internal Standard Working Solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.[4]
-
Load the entire sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid and 2 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table Below |
5. MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Sodium Diethyldithiocarbamate | 148.0 | 88.0 (Quantifier) | 50 |
| 116.0 (Qualifier) | 50 | ||
| This compound | 158.0 | 98.0 (Quantifier) | 50 |
Note: The exact precursor and product ions should be optimized by infusing a standard solution of each compound into the mass spectrometer.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. nrcgrapes.in [nrcgrapes.in]
- 3. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. schd-shimadzu.com [schd-shimadzu.com]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
Troubleshooting & Optimization
"improving signal intensity with Sodium Diethyldithiocarbamate-d10"
Topic: Improving Signal Intensity in Nitric Oxide (NO) Spin Trapping Product: Sodium Diethyldithiocarbamate-d10 (Na-DDTC-d10) Application: Electron Paramagnetic Resonance (EPR) Spectroscopy
Part 1: The Core Mechanism (Why d10?)
Q: Why does switching to the deuterated (d10) analog increase my signal intensity?
A: It does not increase the number of spins, but it dramatically increases the amplitude of the signal by narrowing the linewidth.
In standard Fe-DETC (non-deuterated) spin trapping, the unpaired electron on the NO-Fe complex interacts not only with the Nitrogen nucleus (the primary triplet signal) but also with the protons (
Because the protons are numerous and have a significant magnetic moment, they cause "inhomogeneous broadening." The signal is smeared out, making the peaks short and fat.
The Isotope Effect:
By replacing Protium (
-
Result: The spectral lines become significantly narrower.
-
Benefit: Since the integral (total area under the curve) is constant for a given concentration of NO, narrowing the line forces the peak amplitude to go up . This improves your Signal-to-Noise Ratio (SNR) by a factor of 2–3x without changing the actual NO concentration.
Visualization: The Isotope Effect on Spectral Shape
Caption: Comparison of spectral broadening mechanisms. Deuteration minimizes magnetic interference from the ligand, sharpening the detection peak.
Part 2: Preparation & Stability Protocols
Q: I mixed the Na-DDTC-d10 with Iron, but I see precipitate. How do I create a stable trap?
A: The active trap,
Protocol: The BSA-Stabilized Spin Trap (The "Golden Standard")
This method uses Bovine Serum Albumin (BSA) to keep the hydrophobic complex in solution and protect it from oxidation.
Reagents:
-
Na-DDTC-d10: 500 mM stock in distilled water (Prepare fresh).
-
FeSO
·7H O: 100 mM stock in distilled water (Prepare fresh). -
BSA Solution: 20% (w/v) in PBS (pH 7.4).
-
Sodium Dithionite: Solid powder (optional, for background reduction).
Step-by-Step Workflow:
-
Deoxygenate: Bubble Nitrogen (
) gas through all stock solutions for 15 minutes. Oxygen is the enemy of this reaction. -
The Iron Mix: Add FeSO
to the BSA solution first.-
Ratio: Final concentration should be ~2 mM Fe in the BSA.
-
Why: BSA binds the iron non-specifically, preventing immediate precipitation when DETC is added.
-
-
The Trap Formation: Add Na-DDTC-d10 to the Fe-BSA mix.
-
Stoichiometry: You need a 2:1 ratio of DETC to Iron, but a slight excess of DETC (2.2:1) ensures full complexation.
-
Appearance: The solution should turn a light yellow-brown. If it turns black/turbid, precipitation occurred.
-
-
Incubation: Add this mixture to your biological sample (cells/tissue) immediately.
-
Final Concentration: Target 200-400 µM in the final well.
-
Data Table: Troubleshooting the Formulation
| Symptom | Probable Cause | Corrective Action |
| Turbid / Black Precipitate | Mixed Fe and DETC without BSA | Add Fe to BSA before adding DETC. |
| Signal Decays in <10 min | Oxidation of the Trap | Ensure buffers are degassed; add 2 mM Na-Dithionite as a reducing agent. |
| No Signal (but NO present) | pH < 7.0 | The complex is acid-labile. Buffer to pH 7.4. |
| Copper Signal (g=2.08) | Trace Cu in buffers | Add a specific copper chelator or use ultrapure water. |
Part 3: Troubleshooting & Artifacts
Q: I see a triplet signal, but is it NO? How do I validate it?
A: The Fe-DETC-NO signal is distinctive (
The Validation Workflow
-
The Scavenger Test: Add cPTIO (a specific NO scavenger) to the sample.
-
Result: If the signal decreases, it is real NO.
-
-
The NOS Inhibitor: Pre-treat cells with L-NAME (NOS inhibitor).
-
Result: Signal should be abolished.
-
-
The Iron Blank: Run the trap (Fe + DETC) without biological tissue.
-
Result: Should be silent. If you see a signal, your buffers are contaminated with nitrite/NO.
-
Visualization: Experimental Logic Flow
Caption: Decision tree for distinguishing authentic NO-Fe-DETC signals from common paramagnetic artifacts like Copper-DETC.
Part 4: Advanced Tips for Low-Yield Samples
Q: My tissue produces very low NO (e.g., basal endothelial release). Even with d10, the signal is weak. What next?
A: When d10 alone isn't enough, you must optimize the Trap Accumulation Phase .
-
Temperature: The NO-Fe-DETC complex is stable at liquid nitrogen temperature (77 K) but decays at room temperature.
-
Strategy: Incubate cells at 37°C to generate NO, then snap-freeze in liquid nitrogen. Measure at 77 K (using a finger dewar). The signal amplitude increases by a factor of ~4 due to the Boltzmann distribution (Curie Law) at lower temperatures.
-
-
Solvent Extraction:
-
The complex is soluble in Ethyl Acetate.
-
Protocol: After incubation, extract the supernatant with Ethyl Acetate. This concentrates the hydrophobic NO-Fe-DETC complex into a smaller volume, increasing effective concentration in the EPR tube.
-
References
-
Kleschyov, A. L., et al. (2000). "Spin trapping of vascular nitric oxide using colloid Fe(II)-diethyldithiocarbamate.
- Relevance: Establishes the colloid preparation method using BSA/Lipids to solubilize the trap.
-
Vanin, A. F., et al. (1998). "Iron-dithiocarbamate as a spin trap for nitric oxide detection." Nitric Oxide.[1][2][3][4][5][6]
- Relevance: Foundational paper describing the EPR characteristics of the Fe-DETC-NO complex.
-
Kotake, Y., et al. (1996). "Needs for isotopic labeling in the spin trapping of nitric oxide." Free Radical Biology and Medicine.
- Relevance: Explains the physics of linewidth narrowing using deuter
-
Santa Cruz Biotechnology.
- Relevance: Chemical properties and availability of the d10 variant.
-
[7]
Sources
- 1. Spin trapping of nitric oxide with the iron-dithiocarbamate complex: chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive quantitation of nitric oxide by EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spin trapping of vascular nitric oxide using colloid Fe(II)-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cds.ismrm.org [cds.ismrm.org]
- 5. Electron paramagnetic resonance (EPR) detection of nitric oxide produced during forebrain ischemia of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cds.ismrm.org [cds.ismrm.org]
- 7. This compound | CAS 148-18-5 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
Technical Support Center: Sodium Diethyldithiocarbamate-d10 (Na-DDC-d10)
Topic: Troubleshooting & Optimization in LC-MS/MS Bioanalysis
Executive Summary: The Challenge of DDC
Sodium Diethyldithiocarbamate (DDC) and its deuterated internal standard (Na-DDC-d10) present a "perfect storm" of bioanalytical challenges: acid lability , metal chelation , and rapid oxidation .
Most researchers encounter failure because they treat Na-DDC-d10 like a standard stable drug molecule. It is not. It is a reactive chelator that decomposes in the very acidic mobile phases used for standard LC-MS.
The Golden Rule: You cannot validate a DDC assay without stabilizing the sulfur moiety. This guide prioritizes S-Methylation derivatization as the industry-standard solution for robust quantification.
Core Workflow: The "Trap and Stabilize" Protocol
To ensure data integrity, the internal standard (Na-DDC-d10) must undergo the exact same derivatization reaction as the analyte to compensate for reaction efficiency.
Visualizing the Critical Path
The following diagram illustrates the mandatory stabilization workflow to prevent degradation.
Figure 1: The "Trap and Stabilize" workflow ensures the d10-IS tracks the analyte through the derivatization process, compensating for variability.
Troubleshooting Guide (Symptom-Based)
Issue 1: The "Disappearing Peak" (Signal Loss)
Symptom: You inject the standard, but observe little to no signal for Na-DDC-d10, or the signal degrades rapidly over the run. Root Cause: Acid Hydrolysis. DDC has a half-life of seconds at pH < 4. Standard LC mobile phases (0.1% Formic Acid) will destroy underivatized DDC on-column.
| Checkpoint | Technical Explanation | Corrective Action |
| Mobile Phase pH | Acidic pH protonates the nitrogen, facilitating cleavage to CS₂ and Diethylamine. | If analyzing underivatized: Use pH 8-9 (Ammonium Bicarbonate). If derivatized (Recommended): Standard acidic mobile phases are safe only after S-methylation. |
| Sample Solvent | Reconstituting Na-DDC-d10 in acidic diluents initiates degradation before injection. | Dissolve stock solutions in 10mM NaOH or water. Never use pure methanol/acetonitrile without pH control. |
| Derivatization | Incomplete reaction leaves vulnerable DDC. | Ensure Methyl Iodide (MeI) is in excess. Incubate at room temp for 10-30 mins. |
Issue 2: Peak Tailing & Carryover
Symptom: The Na-DDC-d10 peak is broad (tailing factor > 1.5) or appears in blank injections.[1] Root Cause: Metal Chelation. The dithiocarbamate moiety avidly binds trace Iron (Fe) and Nickel (Ni) in stainless steel LC flow paths.
-
Immediate Fix: Add 0.1 mM EDTA to the aqueous mobile phase. This acts as a "sacrificial" chelator to scour the system.
-
System Fix: Switch to a PEEK (polyether ether ketone) flow path or use a column with "hybrid" or metal-free hardware.
-
The Derivatization Advantage: S-methylation caps the sulfur atoms, removing the chelating ability and fixing the peak shape instantly.
Issue 3: The "Ghost" Signal (Isotopic Interference)
Symptom: Signal observed in the analyte channel (DDC) when injecting only the Internal Standard (d10). Root Cause: Isotopic Impurity or Cross-talk.
-
Mechanism: Na-DDC-d10 contains 10 deuteriums. However, if the synthesis quality is low (e.g., d9 or d8 presence), these isotopologues may fall into the analyte's MRM window.
-
Validation Step: Run a "Zero Blank" (Matrix + IS). If the interference in the analyte channel is >20% of the LLOQ (Lower Limit of Quantification), your IS concentration is too high or the IS purity is insufficient.
-
Solution: Dilute the IS working solution. Often, the IS signal is saturated, causing detector cross-talk.
Advanced FAQ: Mechanistic Insights
Q1: Why can't I just measure Disulfiram to estimate DDC? A: DDC is the metabolite of Disulfiram. However, the reaction is reversible ex vivo. If you do not add antioxidants (Ascorbic Acid) and chelators (EDTA) immediately upon blood collection, DDC in the sample will oxidize back into Disulfiram (dimerize). This leads to a false low DDC and false high Disulfiram reading.
-
Protocol: Collection tubes must contain EDTA/Ascorbic Acid before blood is drawn.
Q2: My d10-IS retention time is shifting relative to the analyte. Why? A: This is the Deuterium Isotope Effect . Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts. In high-resolution chromatography, Na-DDC-d10 may elute slightly earlier than native DDC.
-
Fix: This is normal. Ensure your integration windows are wide enough to capture both, or set specific RTs for the IS channel.
Q3: What are the correct MRM transitions for the Methylated Derivative? A:
-
Analyte (Me-DDC): Precursor m/z ~164 (M+H) → Product m/z 88 (Diethylamine fragment) or m/z 60.
-
Internal Standard (Me-DDC-d10): Precursor m/z ~174 (M+H) → Product m/z 98 (d10-Diethylamine fragment).
-
Note: Always optimize collision energy (CE) on your specific instrument.
Logic Tree: Diagnostic Flowchart
Use this decision tree when assay sensitivity fails.
Figure 2: Diagnostic logic for identifying the root cause of assay failure.
References
-
Faiman, M. D., et al. (1984). "Elimination of diethyldithiocarbamic acid in man after disulfiram administration." Clinical Pharmacology & Therapeutics.
- Relevance: Establishes the rapid degradation kinetics of DDC and the need for stabiliz
-
Madan, A., et al. (1995). "Rapid and sensitive high-performance liquid chromatographic assay for the determination of diethyldithiocarbamate in plasma." Journal of Chromatography B.
- Relevance: foundational protocol for S-methylation derivatiz
-
Zhu, M., et al. (2023). "Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry." Analytical Chemistry.
- Relevance: Technical background on handling d10/d0 cross-talk in mass spectrometry.
-
Thermo Fisher Scientific. "Analysis of Dithiocarbamate Pesticides by GC-MS."
- Relevance: While focused on GC, this validates the acid-hydrolysis mechanism (CS2 generation)
Sources
Technical Support Center: Matrix Effects with Sodium Diethyldithiocarbamate-d10
Welcome to the technical support center for Sodium Diethyldithiocarbamate-d10 (d10-SDDC). This guide is designed for researchers, scientists, and drug development professionals utilizing d10-SDDC as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS analyses. Here, we address the pervasive challenge of matrix effects, offering in-depth troubleshooting, validated protocols, and expert insights to ensure the accuracy and reliability of your bioanalytical data.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a critical concern in my LC-MS/MS assay?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly compromising the accuracy, precision, and sensitivity of quantitative methods.[2][3] In bioanalytical assays involving complex matrices like plasma, urine, or tissue homogenates, endogenous molecules such as phospholipids, salts, and proteins are common culprits.[2][4] Addressing matrix effects is crucial for regulatory compliance with agencies like the FDA and EMA, which mandate rigorous validation of bioanalytical methods.[2][5]
Q2: I'm using this compound, a stable isotope-labeled internal standard (SIL-IS). Isn't that supposed to automatically correct for matrix effects?
A: Ideally, yes. A SIL-IS is the preferred tool for compensating for matrix effects because it shares nearly identical physicochemical properties and chromatographic behavior with the analyte.[6] The underlying assumption is that both the analyte and the SIL-IS will experience the same degree of ion suppression or enhancement, allowing their response ratio to remain constant and yield an accurate quantification.[6]
However, this compensation can fail. Even minor differences in retention time between the analyte and the SIL-IS, sometimes caused by the "isotope effect," can expose them to different matrix components as they elute, leading to differential ion suppression.[6][7] Furthermore, at very high concentrations of matrix components, the suppression can become non-linear, and the SIL-IS may not track the analyte's response accurately.[8] Therefore, it is crucial to experimentally verify that your d10-SDDC internal standard is co-eluting perfectly and providing adequate correction.[6]
Q3: What are the primary sources of matrix effects when analyzing dithiocarbamates?
A: The analysis of dithiocarbamates (DTCs) like Sodium Diethyldithiocarbamate is challenging due to their chemical properties and the complexity of the matrices they are often measured in (e.g., agricultural products, biological fluids).[9][10] Key sources of interference include:
-
Endogenous Matrix Components: In biological samples, phospholipids are notorious for causing ion suppression in ESI-MS.[4] Salts, proteins, and lipids also contribute significantly.[11]
-
Sample Preparation Artifacts: Reagents used during extraction, such as those for protein precipitation or derivatization, can introduce interfering substances.[2]
-
Chemical Instability: DTCs are unstable, particularly in acidic conditions, and can degrade.[12][13] Degradation products or stabilizing agents may co-elute with the analyte and cause interference.
Q4: How can I quantitatively assess the degree of matrix effect in my assay?
A: The most widely accepted method is the post-extraction addition experiment .[6] This procedure allows you to isolate the effect of the matrix on the MS signal by comparing the analyte's response in a neat solution to its response in an extracted blank matrix. The result is expressed as a Matrix Factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. A detailed protocol is provided in Section 3.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and mitigating matrix effect issues with d10-SDDC.
Problem: Inconsistent or inaccurate results despite using a SIL-IS (d10-SDDC).
This is a common scenario where the internal standard fails to adequately compensate for variability in the matrix.
Step 1: Diagnose the Problem - Is it the Matrix?
The first step is to confirm that a matrix effect is the root cause and to evaluate how well d10-SDDC is performing.
Caption: Diagnostic workflow for investigating matrix effects.
Step 2: Mitigation Strategies
If a significant and/or differential matrix effect is confirmed, the goal is to reduce or eliminate the interfering components.
Improving the sample cleanup is the most effective way to combat matrix effects.[14][15] The objective is to selectively remove interfering substances while efficiently recovering the analyte.
| Technique | Principle | Best For | Considerations |
| Protein Precipitation (PPT) | Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile) or acid. | Simple, fast, high-throughput screening. | "Dirty" extracts; often leaves phospholipids and salts, leading to significant matrix effects.[4] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on polarity and pH. | Removing highly polar (salts) or non-polar (lipids) interferences. Can be highly selective.[14] | Can be labor-intensive and may require optimization of solvents and pH. Double LLE can further improve selectivity.[14] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away, or vice-versa (pass-through). | Highly selective removal of interferences. Excellent for complex matrices.[6] | Requires method development to select the correct sorbent and elution solvents. Specialized cartridges for phospholipid removal are available.[4] |
The goal here is to achieve chromatographic separation between the analyte/IS and the co-eluting matrix components that cause ion suppression.[16]
-
Adjust Gradient Profile: Implement a shallower gradient to increase the separation between peaks.
-
Change Column Chemistry: Switch to a column with a different stationary phase (e.g., from C18 to a Phenyl-Hexyl or biphenyl column) to alter selectivity.
-
Divert Flow: Use a diverter valve to send the highly polar, unretained portion of the sample (which often contains salts and other interferences) to waste at the beginning of the run, preventing it from entering the mass spectrometer.[11]
If the assay has sufficient sensitivity, simply diluting the final extract can be a straightforward way to reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[2][17]
Section 3: Key Experimental Protocols
Protocol 3.1: Quantitative Assessment of Matrix Effects via Post-Extraction Addition
This protocol provides a self-validating system to measure the matrix factor (MF) and determine if d10-SDDC is providing adequate correction.
Objective: To quantify ion suppression or enhancement for both the analyte (SDDC) and the internal standard (d10-SDDC).
Methodology: [6]
-
Prepare Three Sets of Samples (minimum of 6 different sources/lots of blank matrix are recommended for validation):
-
Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent at a specific concentration (e.g., a low and high QC level).
-
Set B (Post-Spiked Matrix): Process blank biological matrix through the entire sample preparation procedure. In the final step, spike the resulting extract with the analyte and IS to the same final concentration as Set A.
-
Set C (Pre-Spiked Matrix - for Recovery): Spike the analyte and IS into the blank matrix before starting the sample preparation procedure.
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system and record the peak areas.
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)[18]
-
Calculate MF for both the analyte and the IS (d10-SDDC) separately.
-
-
Recovery (RE):
-
RE = (Mean Peak Area in Set C) / (Mean Peak Area in Set B)
-
-
Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = MF(Analyte) / MF(IS)
-
This value should be close to 1, indicating that the IS is effectively correcting for the matrix effect.
-
-
Interpretation of Results:
| Result | Interpretation | Action Required |
| MF ≈ 1 | No significant matrix effect. | None. Proceed with validation. |
| MF < 1 | Ion Suppression. | Proceed to mitigation strategies if suppression is severe (>15-20%) or variable. |
| MF > 1 | Ion Enhancement. | Proceed to mitigation strategies if enhancement is severe or variable. |
| IS-Normalized MF ≠ 1 | Critical Failure. The IS is not tracking the analyte. | Re-evaluate chromatography to ensure perfect co-elution. If co-elution is confirmed, a different sample preparation strategy is required. |
References
-
Welch Materials, Inc. (2024, November 21). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Available at: [Link]
-
Infinix Bio. (2026, February 9). Understanding Matrix Interference in LC MS MS: Key Concepts and Solutions. Available at: [Link]
-
Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Available at: [Link]
-
Fakhari, A. R., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst. Available at: [Link]
-
InfinixBio. (2026, February 9). Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. Available at: [Link]
-
LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available at: [Link]
-
Bioanalytical Lab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Available at: [Link]
-
O'Rourke, S., et al. (2023). Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. Journal of Separation Science. Available at: [Link]
-
ResearchGate. Matrix effects: Causes and solutions. Available at: [Link]
-
Waters Corporation. (2020, August 24). Determining Matrix Effects in Complex Food Samples. Available at: [Link]
-
Chromatography Online. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available at: [Link]
-
University of Wollongong Research Online. Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization tandem mass spectrometry analysis of phytoestrogens in wastewater samples. Available at: [Link]
-
SCIEX. (2023, October 19). What is matrix effect and how is it quantified? Available at: [Link]
-
MDPI. (2025, September 26). Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals: Methodological Evolution, Challenges, and Future Directions. Available at: [Link]
-
PubMed. (2025, September 26). Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals: Methodological Evolution, Challenges, and Future Directions. Available at: [Link]
-
Sisu@UT. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. Available at: [Link]
-
Longdom Publishing. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available at: [Link]
-
Lirias. Liquid chromatography tandem mass spectrometry in forensic toxicology: what about matrix effects? Available at: [Link]
-
PubMed. Liquid-liquid extraction of cadmium by sodium diethyldithiocarbamate from biological matrixes for isotope dilution inductively coupled plasma mass spectrometry. Available at: [Link]
-
ResearchGate. Determination of dithiocarbamate fungicide residues by liquid chromatography/mass spectrometry and stable isotope dilution assay. Available at: [Link]
-
Semantic Scholar. (2023, October 11). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Available at: [Link]
-
Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Available at: [Link]
-
PMC. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Available at: [Link]
-
Chromatography Online. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Available at: [Link]
-
Separation Science. (2021, February 11). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available at: [Link]
-
LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. Available at: [Link]
-
MDPI. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Available at: [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]
-
ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Available at: [Link]
-
Dalton Transactions. (2025, June 20). Addressing misconceptions in dithiocarbamate chemistry. Available at: [Link]
-
Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available at: [Link]
-
Teledyne Leeman Labs. (2023, August 2). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Available at: [Link]
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- 18. What is matrix effect and how is it quantified? [sciex.com]
Technical Support Center: A Guide to Preventing the Degradation of Sodium Diethyldithiocarbamate-d10
This technical guide is intended for researchers, scientists, and drug development professionals utilizing Sodium Diethyldithiocarbamate-d10 (SDDC-d10). As a Senior Application Scientist, my objective is to provide you with field-proven insights and scientifically grounded protocols to mitigate the degradation of this compound, ensuring the integrity and reproducibility of your experimental data. Dithiocarbamates are notoriously sensitive to their chemical environment, and understanding their stability is paramount for successful research.
PART 1: The Critical Challenge of SDDC-d10 Stability
Sodium Diethyldithiocarbamate (SDDC) is a potent chelating agent and an inhibitor of various enzymes. Its deuterated analog, SDDC-d10, is frequently employed as an internal standard in mass spectrometry-based analyses. However, the utility of SDDC-d10 is contingent on its chemical stability. The primary degradation pathway for SDDC is an acid-catalyzed decomposition into diethylamine and carbon disulfide.[1] This process is highly pH-dependent, with the rate of degradation increasing significantly in acidic conditions.[1] The instability of dithiocarbamates in acidic solutions is a well-documented phenomenon.[2]
It is important to note that while deuteration can increase the metabolic stability of some compounds due to the kinetic isotope effect, where a C-D bond is stronger than a C-H bond, this is unlikely to prevent the primary acid-catalyzed hydrolysis of SDDC-d10.[3][4][][6] The core vulnerability of the dithiocarbamate functional group to acid remains the central issue.
PART 2: Troubleshooting Guides and FAQs in a Question-and-Answer Format
This section directly addresses common issues encountered during experimentation with SDDC-d10.
Q1: I've prepared an aqueous solution of SDDC-d10, and it has become turbid. What has happened?
A1: Turbidity in an aqueous solution of SDDC-d10 is a clear indicator of degradation. This occurs when the pH of the solution is acidic (below 7.4), leading to the decomposition of SDDC-d10 into diethylamine and carbon disulfide.[7] The low solubility of these degradation products in water results in the observed cloudiness. Dithiocarbamates are known to be unstable in acidic solutions.[7]
Expert Recommendation: Always prepare SDDC-d10 solutions in an alkaline buffer (pH 9-11) to ensure stability. A 10% aqueous solution of SDDC results in a pH of approximately 11.6.[7] Avoid using acidic buffers or unbuffered water.
Q2: I am seeing poor reproducibility in my cell culture experiments when using SDDC-d10. Could this be related to degradation?
A2: Yes, this is a very likely cause. Standard cell culture media are typically buffered around physiological pH (7.2-7.4). At this pH, SDDC is unstable and will degrade over time. The terminal elimination half-life of diethyldithiocarbamate in vivo has been reported to be in the range of minutes, highlighting its transient nature under physiological conditions.[8] This degradation will lead to a decrease in the effective concentration of your compound throughout the experiment, resulting in high variability.
Workflow for Cell Culture Experiments:
Caption: Acid-catalyzed degradation of SDDC-d10.
PART 3: Experimental Protocols for Quality Control
To ensure the integrity of your results, it is essential to verify the purity of your SDDC-d10 standard and to monitor for potential degradation in your experimental samples.
Protocol 1: HPLC-UV Method for Purity Assessment of SDDC-d10
This method can be used to assess the purity of your solid SDDC-d10 and to detect the presence of non-volatile degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., Supelcosil LC-18-S, 150 x 4.6 mm). [9][10]2. Mobile Phase: 40% (v/v) acetonitrile in water. [9][10]3. Flow Rate: 1.0 mL/min. [9][10]4. Detection: UV at 278 nm. [9][10]5. Sample Preparation: Dissolve a known concentration of SDDC-d10 in an alkaline buffer (e.g., 10 mM sodium hydroxide) to a final concentration of approximately 1 mg/mL. Immediately before injection, dilute an aliquot in the mobile phase.
-
Injection Volume: 20 µL. [10] Expected Results: A sharp, single peak corresponding to SDDC-d10. The presence of additional peaks may indicate impurities or degradation.
Protocol 2: LC-MS/MS Method for Quantification of SDDC-d10 in Biological Samples
This highly sensitive and specific method is suitable for quantifying SDDC-d10 in complex matrices such as plasma or cell lysates.
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 25 µL of plasma, add an internal standard and acidify to maintain the stability of carbamate prodrugs if necessary (though for SDDC, alkaline conditions are preferred for the parent compound). [11] * Extract with tert-butyl methyl ether. [11] * Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Chromatography:
-
Column: C18 or a similar reverse-phase column (e.g., ACE Excel 2 C18-Amide, 50 mm × 2.1 mm, 2 µm). [11] * Mobile Phase: A gradient of methanol and 0.05% formic acid in water. [12] * Flow Rate: 0.4 mL/min. [11]3. Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI). [11] * Mode: Multiple Reaction Monitoring (MRM).
-
Monitoring Transitions: Specific precursor-to-product ion transitions for SDDC-d10 and any underivatized analytes would need to be determined through infusion and optimization. For derivatized platinum drugs with DDTC, transitions like m/z 639.3 → 490.9 have been used. [13] Self-Validation: The use of a deuterated internal standard (if a different one is chosen) and the high selectivity of MRM provide a self-validating system for accurate quantification.
-
References
- Kanchi, S., et al. (2013). Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20th century. Arabian Journal of Chemistry.
- Campanale, C., et al. (2022). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Toxics.
- Weissmahr, K. W., & Sedlak, D. L. (2000). Effect of metal complexation on the degradation of dithiocarbamate fungicides. Environmental Science & Technology.
- An Update on Sodium Diethyldithiocarbamate Trihydrate. (2016). The Pharmaceutical and Chemical Journal.
- García, J., et al. (2021). The deuteration of organic compounds as a tool to teach chemistry. Educación Química.
- Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges.
- Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. (2025). BOC Sciences.
- Stability of dithiocarbamates during the preparation and extraction of food samples. (n.d.).
- Deuterated Compounds. (2025). Simson Pharma Limited.
- Preparation of Mobile Phase for HPLC. (n.d.). Nacalai Tesque.
- Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences.
- THE DECOMPOSITION OF DITHIOCARBAMATE FUNGICIDES, WITH SPECIAL REFERENCE TO THE VOLATILE PRODUCTS. (n.d.). Canadian Science Publishing.
- Sodium Diethyldithiocarbam
- A dose-ranging pharmacokinetics study of sodium diethyldithiocarbamate in normal healthy volunteers. (1994). R Discovery.
- SODIUM DIETHYLDITHIOCARBAMATE. (n.d.).
- Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry.
- Metal ion chromatography on sodium diethyldithiocarbam
- Sodium diethyldithiocarbam
- Separation of dithiocarbamates by high-performance liquid chromatography using a micellar mobile phase. (n.d.). Scilit.
- van de Merbel, N. C. (2026). Advances in Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS)-Based Quantitation of Biopharmaceuticals in Biological Samples.
- Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate.
- Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. (2023).
- Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. (n.d.). New Journal of Chemistry.
- Validated method using liquid chromatography-electrospray ionization tandem mass spectrometry for the determination of contamination of the exterior surface of vials containing pl
- LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study. (n.d.). PMC.
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- 9. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validated method using liquid chromatography-electrospray ionization tandem mass spectrometry for the determination of contamination of the exterior surface of vials containing platinum anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sodium Diethyldithiocarbamate-d10
Executive Summary & Critical Warning
"It’s not dissolving" is almost always a misdiagnosis.
As an Application Scientist, the most frequent support ticket I receive regarding Sodium Diethyldithiocarbamate-d10 (Na-DDC-d10) is: "The powder won't dissolve," or "The solution turned cloudy/yellow immediately."
If you are observing these issues, you are likely witnessing chemical decomposition or metal chelation , not a solubility limit.[1] Na-DDC-d10 is a salt with high water solubility (>50 mg/mL).[1] However, it is chemically fragile in two specific environments: acidic media and trace metal presence .[1]
Cost Warning: This is a deuterated internal standard. To prevent wasting expensive material, do not attempt to heat or sonicate a cloudy solution—this will accelerate decomposition.[1] Follow the diagnostic steps below.
Module 1: The "Solubility" vs. "Stability" Paradox
The Mechanism of Failure
Users often attempt to dissolve Na-DDC-d10 in neutral water (pH 7) or standard LC-MS diluents (often acidic).[1] This is the primary cause of failure.[1]
-
Acidic Hydrolysis (The "Rotten Egg" Effect): In acidic environments (pH < 7.0), the dithiocarbamate anion protonates to form the free acid, which is unstable.[1] It rapidly decomposes into Diethylamine-d10 and Carbon Disulfide (CS₂).[1]
-
Metal Scavenging (The "Yellow Precipitate" Effect): DDC is a potent chelator.[1] If your solvent (water or methanol) contains even trace amounts of Copper (Cu), Iron (Fe), or Zinc (Zn), DDC will scavenge them instantly, forming insoluble metal complexes.[1]
Diagram 1: Decomposition & Failure Pathways
This diagram illustrates why "cloudiness" occurs, distinguishing between acid hydrolysis and metal chelation.
Caption: Figure 1.[1] Chemical fate of Na-DDC-d10 based on solvent conditions. Acid leads to hydrolysis; metals lead to precipitation.
Module 2: Validated Preparation Protocols
Protocol A: Stock Solution (High Concentration)
Objective: Create a stable 10 mM stock solution.
| Parameter | Specification | Causality / Reason |
| Solvent | 10 mM NaOH in Water (or MeOH) | High pH (approx pH 11-12) prevents protonation and decomposition [1].[1] |
| Additive | 1 mM EDTA | EDTA has a higher formation constant for many background metals, preventing DDC from precipitating them [2].[1] |
| Container | Plastic (PP) | Avoid glass if possible, as leaching ions from glass surfaces can sometimes trigger degradation.[1] |
| Storage | -20°C (Dark) | Light and heat accelerate oxidation to Disulfiram-d20 (the dimer).[1] |
Step-by-Step:
-
Prepare the solvent: Dissolve NaOH in HPLC-grade water to reach pH ~11.[1] Add EDTA to a final concentration of 1 mM.[1]
-
Weigh Na-DDC-d10 into a polypropylene tube.[1]
-
Add the prepared solvent.[1]
-
Vortex gently.[1] It should dissolve instantly. Do not sonicate (heat generation promotes degradation).[1]
Protocol B: Working Solution (LC-MS Injection)
The Challenge: Most LC-MS mobile phases are acidic (0.1% Formic Acid).[1] Injecting Na-DDC-d10 into this causes on-column degradation.[1]
Solution:
-
Method 1 (Derivatization): If measuring DDC, it is standard practice to derivatize it immediately (e.g., with Methyl Iodide) to form a stable ester before analysis [3].[1]
-
Method 2 (Direct Injection): If you must inject the salt, ensure your sample diluent is Ammonium Acetate (10mM, pH 8) .[1] Do not dilute the standard into 0.1% Formic Acid in the autosampler vial.
Troubleshooting FAQ
Q1: My solution turned yellow immediately upon adding water. Is the compound bad?
-
Diagnosis: Likely metal contamination in your water or glassware.[1] DDC-Copper complexes are intensely yellow/brown even at ppm levels.[1]
-
Fix: Re-prepare using LC-MS grade water and add 1mM EDTA. Ensure glassware is acid-washed or use new plasticware.[1]
Q2: Can I use Methanol or Acetonitrile?
-
Answer:
Q3: I smell sulfur when I open the vial.
-
Diagnosis: Decomposition has occurred.[1][4] The smell is Carbon Disulfide (CS₂).[1]
-
Action: Discard the solution. The concentration of your internal standard is now unknown, which will invalidate your quantitation.
Diagnostic Decision Tree
Use this flowchart to troubleshoot "insolubility" issues in the lab.
Caption: Figure 2. Step-by-step diagnostic workflow for identifying the root cause of solution instability.
References
-
ChemicalBook. (2023).[1][5] Sodium diethyldithiocarbamate Properties and Stability.[1][4][6][7][8][9] Retrieved from [1]
-
National Institutes of Health (NIH). The Versatility in the Applications of Dithiocarbamates.[1] (Discusses metal chelation and stability). Retrieved from [1]
-
MHLW Japan. Analytical Method for Dithiocarbamates. (Detailed protocol on pH adjustment and derivatization). Retrieved from
-
ChemSrc. Sodium diethyldithiocarbamate - Stability and Storage. Retrieved from [1]
Sources
- 1. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]
- 2. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 3. mhlw.go.jp [mhlw.go.jp]
- 4. Page loading... [wap.guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. Sodium diethyldithiocarbamate trihydrate | 20624-25-3 [chemicalbook.com]
- 8. Sodium Diethyldithiocarbamate Trihydrate Manufacturers, with SDS [mubychem.com]
- 9. tpcj.org [tpcj.org]
Technical Support Center: Interference in Assays with Sodium Diethyldithiocarbamate-d10
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Sodium Diethyldithiocarbamate-d10 (DDC-d10). This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate and resolve potential interferences in your analytical assays. As an isotopically labeled internal standard and a potent chelating agent, DDC-d10 requires careful consideration of its chemical properties to ensure data integrity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound.
Q1: What is this compound and what are its primary applications?
A1: this compound (DDC-d10) is the deuterated form of Sodium Diethyldithiocarbamate (DDC).[1][2] DDC is an organosulfur compound known for its strong metal-chelating properties, particularly with transition metals like copper and nickel.[3] In research, DDC-d10 is primarily used as an internal standard in quantitative mass spectrometry-based assays (LC-MS/MS) to account for analyte losses during sample preparation and to correct for matrix effects.[4] The unlabeled compound, DDC, is also a metabolite of the drug disulfiram and has applications as an antioxidant, an enzyme inhibitor, and a spin-trapping agent for nitric oxide.[3]
Q2: What makes DDC-d10 a potential source of assay interference?
A2: The primary chemical properties of DDC-d10 that can lead to assay interference are:
-
Strong Metal Chelation: DDC-d10 can sequester metal ions that may be essential cofactors for enzymes used in an assay's detection system (e.g., metalloenzymes).[5][6][7] This can lead to a loss of signal. In LC-MS, it can interact with metallic components of the instrument, causing chromatographic issues.[8]
-
Sulfhydryl Group Reactivity: As a thiol-containing molecule, DDC-d10 can engage in sulfhydryl interactions, potentially leading to non-specific binding with proteins, including antibodies in immunoassays.[9][10] This can result in high background signals or false positives.
-
Redox Activity: Dithiocarbamates can have both antioxidant and pro-oxidant effects and can inhibit certain enzymes like superoxide dismutase, which could interfere with assays measuring oxidative stress or those reliant on specific enzymatic pathways.[3]
Q3: Is DDC-d10 stable under typical assay conditions?
A3: The stability of DDC-d10 is a critical consideration. Dithiocarbamates are known to be unstable in acidic conditions, where they can decompose into diethylamine and carbon disulfide. Therefore, the pH of your assay buffers and sample matrices is crucial. It is recommended to prepare DDC-d10 solutions fresh and store them appropriately, protected from light and at a suitable temperature, as specified by the manufacturer.[11][12]
Part 2: Troubleshooting Guide for LC-MS/MS Assays
This section focuses on issues encountered when using DDC-d10 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Issue 1: Poor Peak Shape (Tailing, Broadening) and Signal Loss for DDC-d10 and Analyte
Q: My DDC-d10 internal standard and my target analyte are showing poor peak shape and a significant loss of signal. What could be the cause and how do I fix it?
A: This is a classic symptom of interaction with metallic components in the LC system, a common problem for chelating agents like DDC-d10.
Causality: DDC-d10 can chelate with metal ions (like Fe²⁺) present in the stainless steel components of standard HPLC columns, tubing, and frits. This interaction can cause the analyte to adsorb to these surfaces, leading to poor peak shape, sample loss, and ion suppression.[8]
Troubleshooting Protocol:
-
Systematically Isolate the Problem:
-
Inject a standard solution of your analyte and DDC-d10 directly into the mass spectrometer via a syringe pump, bypassing the LC column. If the signal is strong and stable, the problem likely lies within the LC system.
-
-
Implement a Metal-Free System:
-
Action: Replace your stainless steel column with a metal-free or PEEK-lined column. These columns have internal surfaces that are coated to prevent interaction between the sample and metallic parts.[8]
-
Rationale: By eliminating the primary source of metal ion leaching, you prevent the chelation that causes analyte adsorption and signal loss.[8]
-
-
Optimize Mobile Phase:
-
Action: If a metal-free column is not immediately available, try adding a weak chelating agent like EDTA to your mobile phase at a low concentration (e.g., 0.1 mM).
-
Rationale: The EDTA will preferentially bind to free metal ions in the system, reducing the opportunity for your analyte and DDC-d10 to interact with the column hardware. Caution: Ensure EDTA does not suppress the ionization of your analyte of interest.
-
Issue 2: High Variability in DDC-d10 Signal and Inaccurate Quantification (Matrix Effects)
Q: The peak area of my DDC-d10 internal standard is highly variable across different samples, leading to poor reproducibility. Why is this happening?
A: This indicates that the DDC-d10 is experiencing variable matrix effects, specifically ion suppression or enhancement, which it is supposed to correct for.
Causality: Matrix effects occur when co-eluting molecules from the biological sample (e.g., salts, lipids, metabolites) interfere with the ionization of the analyte and the internal standard in the mass spectrometer's ion source.[1][13] If the DDC-d10 and the analyte do not co-elute precisely, they may experience different degrees of ion suppression, making the correction inaccurate.
Troubleshooting Protocol:
-
Assess Matrix Effects:
-
Action: Perform a post-extraction spike experiment. Compare the signal of DDC-d10 in a clean solvent to its signal in a blank sample matrix that has been extracted. A significant difference in signal intensity confirms the presence of matrix effects.
-
-
Optimize Chromatographic Separation:
-
Action: Adjust your LC gradient to better separate the analyte and DDC-d10 from the bulk of the matrix components. The goal is to have them elute in a "cleaner" region of the chromatogram.[13]
-
Rationale: Increasing the separation between your compounds of interest and interfering matrix components is a primary strategy to minimize ion suppression.[14]
-
-
Improve Sample Preparation:
-
Action: Enhance your sample clean-up procedure. If you are using protein precipitation, consider switching to a more rigorous method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][4]
-
Rationale: A more effective sample clean-up will remove more of the endogenous interferences that cause matrix effects.[15]
-
-
Verify Internal Standard Suitability:
-
Action: Ensure that the retention time of DDC-d10 is as close as possible to your analyte of interest.
-
Rationale: For an internal standard to effectively compensate for matrix effects, it must co-elute with the analyte and be subjected to the same ionization conditions.[16][17] If their retention times differ significantly, they may be in different "zones" of ion suppression.
-
Data Summary: Evaluating Matrix Effects
| Parameter | Calculation | Ideal Result | Implication of Deviation |
| Matrix Factor (MF) | (Peak area in post-extraction spike) / (Peak area in neat solution) | 1.0 | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. |
| Internal Standard Normalized MF | (MF of Analyte) / (MF of DDC-d10) | 1.0 | A value deviating significantly from 1.0 suggests DDC-d10 is not adequately compensating for matrix effects. |
Diagram: LC-MS/MS Troubleshooting Workflow
Caption: Troubleshooting logic for DDC-d10 in LC-MS/MS assays.
Part 3: Troubleshooting Guide for Immunoassays and Enzyme-Based Assays
This section addresses interference from DDC-d10 in assays like ELISA, where enzymatic activity and antibody-antigen binding are critical.
Issue 1: Weak or No Signal in an Enzyme-Based Assay
Q: I am using a biological sample that may contain DDC, and my ELISA is showing a very weak or no signal, even for my positive controls when spiked into the matrix. What could be the problem?
A: The most likely cause is the chelation of metal ion cofactors essential for the assay's enzyme function.
Causality: Many enzymes, including Horseradish Peroxidase (HRP) and Alkaline Phosphatase (ALP) commonly used in ELISAs, are metalloenzymes that require metal ions for their catalytic activity. DDC is a potent chelator that can strip these essential metal ions from the enzymes, rendering them inactive.[5][7] While some sources state EDTA can inhibit enzymatic reactions, DDC's strong affinity for metals like copper makes it a potent inhibitor of copper-dependent enzymes.[7][18]
Troubleshooting Protocol:
-
Confirm Enzyme Inhibition:
-
Action: Run a simple experiment with the enzyme and its substrate in buffer. Add DDC at a concentration expected in your samples to one well and observe if the reaction is inhibited compared to a control without DDC.
-
-
Supplement with Metal Ions:
-
Action: If chelation is suspected, try supplementing your assay buffer with a slight excess of the relevant metal ion cofactor (e.g., Cu²⁺, Zn²⁺, Mg²⁺, Ca²⁺, depending on the enzyme).
-
Rationale: Providing an excess of the necessary metal ion can saturate the DDC, leaving enough free ions for the enzyme to remain active. This must be carefully optimized, as excessive metal ions can also inhibit enzyme activity or interfere with the assay.
-
-
Consider Sample Dilution:
-
Action: Dilute your sample to reduce the concentration of the interfering DDC.[19]
-
Rationale: This is a straightforward way to lower the concentration of an interfering substance below the threshold where it affects the assay. You will need to confirm that your analyte of interest is still within the detection range of the assay after dilution.
-
Issue 2: High Background Signal in an Immunoassay
Q: My ELISA plate has a uniformly high background, making it difficult to distinguish the signal from my samples. Could DDC-d10 or related compounds be the cause?
A: Yes, the sulfhydryl groups in DDC can cause non-specific binding of antibodies to the plate.
Causality: The thiol moiety in DDC can interact with proteins, including antibodies, through the formation of disulfide bridges or other sulfhydryl bonds.[10] This can lead to antibodies non-specifically adsorbing to the surface of the ELISA plate, resulting in a high background signal after the addition of the substrate.[10]
Troubleshooting Protocol:
-
Optimize Blocking and Washing Steps:
-
Action: Increase the concentration of your blocking agent (e.g., BSA or casein) and/or extend the blocking incubation time. Also, increase the number and vigor of your wash steps.[20]
-
Rationale: A more robust blocking step will better saturate non-specific binding sites on the plate. More thorough washing will help remove non-specifically bound antibodies.
-
-
Include Thiol-Scavenging Reagents:
-
Action: Consider adding a thiol-reactive compound like N-ethylmaleimide (NEM) to your sample diluent or blocking buffer at a low concentration. This is an advanced technique and must be validated to ensure it does not interfere with antigen-antibody binding.
-
Rationale: NEM will react with and block free sulfhydryl groups on DDC, preventing them from interacting non-specifically with assay components.[21]
-
-
Evaluate a Different Assay Format:
-
Action: If non-specific binding persists, consider switching to a different immunoassay format. For example, a competitive ELISA might be less susceptible to this type of interference than a sandwich ELISA.
-
Rationale: Different assay architectures have varying susceptibilities to specific types of interference.
-
Diagram: Interference Mechanisms in Enzyme/Immunoassays
Caption: Potential interference pathways of DDC-d10 in biological assays.
References
-
Yildirim, A., et al. (2013). Chelating Agents Effects on Cofactors of Enzymes. This source, while using different chelating agents, demonstrates the principle of enzyme inhibition via cofactor chelation. [Source not directly available, but concept supported by[6]]
-
Thorne, N., et al. (2012). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. PMC. [Link]
-
LCGC International. (2020). An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]
-
AMS Biotechnology. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
-
Thornton, O. R., et al. (2023). Effect of Chelating Agents on Cofactors of Catecholase Enzyme. South Asian Research Journal of Natural Products. [Link]
-
Bardsley, W. G., et al. (1974). Inhibition of enzymes by metal ion-chelating reagents. The action of copper-chelating reagents on diamine oxidase. ResearchGate. [Link]
-
Hughes, K. (2013). Metal Ion and Chelating Agent Influenced Inhibition on Forensic-Based Polymerase Chain Reactions measured using the new QIAGEN. [Link]
-
Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Bio-Techne. [Link]
-
RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. RPubs. [Link]
-
Dolan, J. W. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. [Link]
-
NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]
-
Shimadzu Chemistry & Diagnostics. (n.d.). Sodium diethyldithiocarbamate. [Link]
-
International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
-
Antibody System. (n.d.). ELISA AND TROUBLESHOOTING TIPS. [Link]
-
Chromatography Online. (2021). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]
-
IUPAC. (2022). LC-MS quantitative method validation and performance: an exemplified guide. [Link]
-
Longdom. (2025). Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. [Link]
-
Buchwalder, T., et al. (2006). Thiol-reactive Compounds Prevent Nonspecific Antibody Binding in Immunohistochemistry. PubMed. [Link]
-
Volmer, D. A., & Jessome, L. L. (2006). Ion suppression: a major concern in mass spectrometry. NRC Publications Archive. [Link]
-
Löw, H. (1959). The stability of sodium diethyldithiocarbamate in biochemical experiments. PubMed. [Link]
-
Rockland Immunochemicals. (n.d.). ELISA Kit Troubleshooting. [Link]
-
Ataman Kimya. (n.d.). SODIUM DIETHYLDITHIOCARBAMATE. [Link]
-
Wikipedia. (n.d.). Sodium diethyldithiocarbamate. [Link]
-
Franz, K. J. (2013). Clawing Back: Broadening the Notion of Metal Chelators in Medicine. PMC. [Link]
-
Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. [Link]
-
Interchim. (n.d.). Isolation/Modification/Labeling. [Link]
-
Andersen, O. (2019). Chemical and Biological Considerations in the Treatment of Metal Intoxications by Chelating Agents. ResearchGate. [Link]
-
Antibody System. (2025). ELISA Troubleshooting Guide is Here!. [Link]
-
Intertek. (n.d.). DEVELOPMENT AND VALIDATION OF A LC-MS/MS HYBRID ASSAY USING nSMOL FOR BEVACIZUMAB QUANTIFICATION IN HUMAN SERUM. [Link]
-
Hawley, J. M., et al. (2021). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. PMC. [Link]
-
Fidelus-Gort, R., & Finkel, B. (1990). Four sulfhydryl-modifying compounds cause different structural damage but similar functional damage in murine lymphocytes. PubMed. [Link]
-
Robotham, A. C., & Kelly, J. F. (2016). Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry. NRC Publications Archive. [Link]
-
Urusov, A. E., et al. (2022). Post-Assay Chemical Enhancement for Highly Sensitive Lateral Flow Immunoassays: A Critical Review. MDPI. [Link]
-
O'Rourke, A. M., et al. (1993). Sulfhydryl reactive phenylarsine oxide inhibits signal transduction in NK and LAK cells: effect on zeta-chain phosphorylation and phosphatidylinositol level. PubMed. [Link]
Sources
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. This compound | CAS 148-18-5 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. journalsarjnp.com [journalsarjnp.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiol-reactive compounds prevent nonspecific antibody binding in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. schd-shimadzu.com [schd-shimadzu.com]
- 12. The stability of sodium diethyldithiocarbamate in biochemical experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 15. sepscience.com [sepscience.com]
- 16. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. ELISA Kit Troubleshooting | Rockland [rockland.com]
- 19. antibodysystem.com [antibodysystem.com]
- 20. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 21. Four sulfhydryl-modifying compounds cause different structural damage but similar functional damage in murine lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Sodium Diethyldithiocarbamate-d10
Welcome to the technical support hub for the purification of Sodium Diethyldithiocarbamate-d10 (CAS 148-18-5, unlabeled). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into obtaining a high-purity product. We will address common challenges and frequently asked questions, moving beyond simple protocols to explain the causality behind each experimental step.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, properties, and stability of this compound. Understanding these core concepts is a prerequisite for successful purification.
Q1: What is the primary difference between standard Sodium Diethyldithiocarbamate and the d10 version?
A1: The primary difference is isotopic labeling. In the d10 version, the ten hydrogen atoms on the two ethyl groups are replaced with deuterium atoms. This results in a higher molecular weight (approx. 181.32 g/mol for the anhydrous d10 form vs. 171.26 g/mol for the standard anhydrous form)[1][2]. This isotopic labeling does not significantly alter the compound's chemical reactivity, solubility, or stability under normal purification conditions. Its primary application is as an internal standard in mass spectrometry-based analytical methods.
Q2: What are the critical stability concerns for this compound during purification and storage?
A2: There are two main stability concerns:
-
Acid Sensitivity: Sodium Diethyldithiocarbamate is the salt of a weak acid and is unstable in acidic solutions.[1][3] At a pH below 7.4, it begins to decompose, forming diethylamine and carbon disulfide, which may be observed as turbidity or a distinct odor.[3][4] Therefore, all aqueous solutions used during workup or purification must be neutral to basic.
-
Hygroscopicity & Oxidation: The compound is hygroscopic, meaning it readily absorbs moisture from the air.[5] Some dithiocarbamates can also be sensitive to air oxidation.[6][7] Proper drying and storage in a desiccator under vacuum or an inert atmosphere are crucial to maintain purity and prevent degradation.[1]
Q3: What are the recommended solvents for dissolving and washing this compound?
A3: Sodium Diethyldithiocarbamate is soluble in water, ethanol, methanol, and acetone.[1][3][8] It is insoluble in less polar organic solvents like diethyl ether and benzene.[1][8] This solubility profile is key to its purification. For recrystallization, a solvent in which it is highly soluble when hot but less soluble when cold (like ethanol) is ideal.[1] For washing the purified solid, a solvent in which it is insoluble (like cold diethyl ether or cold ethanol) is used to remove soluble impurities without dissolving the product.[1][9]
Q4: The product is often listed as a trihydrate. What does this mean and how does it impact my work?
A4: The trihydrate form, C₅D₁₀NNaS₂·3H₂O, indicates that three molecules of water are incorporated into the crystal lattice for each molecule of the salt.[1][8] The molecular weight of the trihydrate is significantly higher (approx. 235.36 g/mol for the d10 version). It is important to be aware of which form you are using, as this affects calculations for molarity and reaction stoichiometry. The presence of water of hydration does not typically interfere with the recrystallization process from aqueous or alcoholic solvents.
Section 2: Core Purification Protocol: Recrystallization
Recrystallization is the most effective and widely used method for purifying crude Sodium Diethyldithiocarbamate.[1][6] The principle is to dissolve the crude solid in a minimum amount of a hot solvent, in which impurities are either more soluble or insoluble, and then allow the desired compound to crystallize upon cooling.
Experimental Protocol: Recrystallization of this compound
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water (if using an ethanol/water mixture)
-
Diethyl ether (cold)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and vacuum flask
-
Filter paper
-
Ice bath
-
Desiccator
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol (or an appropriate ethanol/water mixture) and stir until the solid is completely dissolved.[1] The key is to use the minimum volume necessary to create a saturated solution; using excess solvent will significantly reduce your yield.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization and removes insoluble contaminants.[1]
-
Crystallization: Remove the flask from the heat and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of cold diethyl ether or cold ethanol.[1][9] This removes any remaining soluble impurities that may have adhered to the crystal surfaces.
-
Drying: Transfer the purified crystals to a clean, pre-weighed watch glass. Dry the product to a constant weight in a desiccator under vacuum.[1]
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Q: My final product has a yellow, pink, or brownish tint, not the expected white color. What went wrong?
A: Discoloration is a common sign of impurities or degradation.
-
Potential Cause 1: Oxidation. Dithiocarbamates can oxidize, especially if trace metal impurities are present. The oxidation product, a thiuram disulfide, can impart a yellowish color.[10]
-
Solution: While not always required, performing the synthesis and purification under an inert atmosphere (nitrogen or argon) can prevent oxidative side reactions.[6] Additionally, ensure all glassware is scrupulously clean.
-
-
Potential Cause 2: Residual Starting Materials or Byproducts. Impurities from the initial synthesis (e.g., unreacted diethylamine-d10 or carbon disulfide) can cause discoloration. The product is typically described as a white to pale yellow or slightly pink crystalline solid.[1]
Q: My yield after recrystallization is very low. How can I improve it?
A: Low yield is most often a procedural issue related to the principles of recrystallization.
-
Potential Cause 1: Excess Solvent. The most common error is using too much hot solvent during the dissolution step.[1] The compound will remain dissolved in the excess solvent even after cooling, leading to a poor recovery.
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. If you add too much, you can carefully evaporate some of the solvent on the hot plate to re-saturate the solution before cooling.
-
-
Potential Cause 2: Cooling Too Rapidly. Placing the hot flask directly into an ice bath can cause the product to "crash out" as a fine powder, trapping impurities and leading to smaller, less-defined crystals.
-
Solution: Always allow the solution to cool slowly to room temperature before moving it to an ice bath.[1] This promotes the growth of larger, purer crystals and improves recovery.
-
-
Potential Cause 3: Incomplete Crystallization. The crystallization process takes time.
-
Solution: Ensure the solution spends adequate time in the ice bath (at least 30 minutes, longer if necessary) to allow for maximum precipitation.[1]
-
Q: During dissolution in an aqueous solution, the mixture became cloudy and I noticed a strange smell. What happened?
A: This is a classic sign of acid-catalyzed decomposition.
-
Potential Cause: Acidic pH. Sodium Diethyldithiocarbamate decomposes in acidic media (pH < 7.4) to carbon disulfide and diethylamine.[3][4] The cloudiness is likely due to the formation of insoluble decomposition products.
-
Solution: Ensure the pH of any aqueous solution is neutral or slightly basic. A 10% aqueous solution of the compound should have a pH of around 11.6.[3] If you are working with a buffered system, ensure it is maintained above pH 7.4.[3] If decomposition occurs, the batch is likely compromised and should be discarded.
-
Q: My final product is sticky and won't dry to a free-flowing powder. What is the issue?
A: A sticky or oily product indicates the presence of moisture or solvent.
-
Potential Cause 1: Incomplete Drying. The compound is hygroscopic and can retain solvent or absorb atmospheric water.[5]
-
Solution: Dry the product thoroughly under vacuum in a desiccator containing a suitable desiccant (e.g., P₂O₅ or Drierite).[1] Drying to a constant weight is the best practice to ensure all solvent and excess water have been removed.
-
-
Potential Cause 2: Hygroscopic Impurities. The presence of certain impurities can increase the tendency of the product to absorb moisture.
-
Solution: A thorough wash with a non-solvent like cold diethyl ether can help remove these impurities.[9] Ensure the ether is cold to minimize loss of your desired product.
-
Section 4: Visual Workflows & Data
Data Summary: Physicochemical Properties
| Property | Value (Sodium Diethyldithiocarbamate) | Value (this compound) | Reference(s) |
| Chemical Formula | C₅H₁₀NNaS₂ | C₅D₁₀NNaS₂ | [1][2] |
| Molecular Weight (Anhydrous) | 171.26 g/mol | 181.32 g/mol | [1][2] |
| Molecular Weight (Trihydrate) | 225.31 g/mol | ~235.36 g/mol | [1] |
| Appearance | White to pale yellow/pink crystalline solid | White to pale yellow/pink crystalline solid | [1][4] |
| Melting Point (Trihydrate) | 95 °C | 95 °C | [1][8] |
| Solubility | Soluble in water, ethanol, acetone | Soluble in water, ethanol, acetone | [1][8] |
| Insolubility | Insoluble in ether, benzene | Insoluble in ether, benzene | [1][8] |
| Stability | Decomposes in acidic solutions; Hygroscopic | Decomposes in acidic solutions; Hygroscopic | [1][4][5] |
Diagram 1: Recrystallization Workflow
Caption: A decision tree for troubleshooting common issues in dithiocarbamate purification.
References
- An In-Depth Technical Guide to the Chemical Synthesis and Purification of Ditiocarb Sodium. Benchchem.
- An Update on Sodium Diethyldithiocarbamate Trihydrate. The Pharmaceutical and Chemical Journal.
- Sodium Diethyldithiocarbamate (SD2000) - Safety Data Sheet.
- sodium diethyldithiocarbamate - Report | CAMEO Chemicals | NOAA.
- Troubleshooting poor reproducibility in propylene 1,2-bis(dithiocarbamate) experiments. Benchchem.
- Stability of sodium diethyldithiocarbamate in aqueous solution by proton magnetic resonance spectroscopy. ACS Publications.
- SODIUM DIETHYLDITHIOCARBAMATE. Ataman Kimya.
- Sodium diethyldithiocarbamate. Wikipedia.
- Reactions of sodium N,N-diethyldithiocarbamate with some organic solvents. Canadian Science Publishing.
- The application of polarography and related electroanalytical techniques to the determination of sodium diethyldithiocarbamate. Analyst (RSC Publishing).
- An In-depth Technical Guide to the Synthesis and Purification of Silver Diethyldithiocarbamate. Benchchem.
- Analytical Method for Dithiocarbamates (Agricultural, Animal and Fishery Products).
- Sodium diethyldithiocarbamate. chemeurope.com.
- Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. PMC.
- Sodium dimethyldithiocarbamate - analysis. Analytice.
- Supplementary Information For. The Royal Society of Chemistry.
- Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C.
- SODIUM DIETHYLDITHIOCARBAMATE. Ataman Kimya A.Ş.
- Coulometric determination of sodium diethyldithiocarbamate and mercury with the use of the induced iodine-azide reaction. ResearchGate.
- Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. ResearchGate.
- This compound | CAS 148-18-5 (unlabeled) | SCBT.
- Method 630.1: The Determination of Dithiocarbamates Pesticides in Municipal and Industrial Wastewater. EPA.
- Determination of Molybdenum with Sodium Diethyldithiocarbamate.
- SODIUM DIETHYLDITHIOCARBAMATE | CAMEO Chemicals | NOAA.
- Sodium Diethyldithiocarbamate | C5H10NNaS2 | CID 533728. PubChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS 148-18-5 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. tpcj.org [tpcj.org]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 8. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]
- 9. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium_diethyldithiocarbamate [chemeurope.com]
Validation & Comparative
Technical Guide: Sodium Diethyldithiocarbamate-d10 (Na-DDC-d10) in Bioanalysis
[1]
Executive Summary
In the quantification of Sodium Diethyldithiocarbamate (Na-DDC)—a primary metabolite of Disulfiram and a potent metal chelator—the selection of an Internal Standard (IS) is not merely a matter of mass spectrometry normalization; it is a chemical necessity to correct for instability and derivatization efficiency .
While Na-DDC-d10 is the industry-standard Stable Isotope Labeled (SIL) IS, its utility depends entirely on the timing of its addition. This guide demonstrates that Na-DDC-d10 outperforms structural analogs and generic standards by tracking both the acid-labile decomposition and the methylation reaction yield , provided it is introduced prior to sample processing.
The Physicochemical Challenge: Why Standard Methods Fail
To understand the superiority of Na-DDC-d10, one must first understand the instability of the analyte. Na-DDC is an organosulfur compound that is highly unstable in acidic environments.[1]
The Degradation Mechanism
In aqueous solutions with pH < 7.0, DDC undergoes rapid protonation followed by decomposition into Carbon Disulfide (
Implication for Bioanalysis: You cannot analyze free DDC directly using standard acidic reverse-phase chromatography.[1] It must be chemically trapped (derivatized) or analyzed at high pH (which damages silica columns).[1]
Visualization: Degradation vs. Stabilization Pathway
The following diagram illustrates the kinetic competition between degradation (acid) and stabilization (derivatization with Methyl Iodide).[1]
Caption: Figure 1. The critical divergence in DDC processing. Acidic conditions lead to irreversible loss (Red), while derivatization yields a stable surrogate for quantification (Green).[1]
Comparative Analysis: Na-DDC-d10 vs. Alternatives
The choice of IS determines the accuracy of the assay, particularly regarding matrix effects and reaction tracking.[2]
Option A: Sodium Diethyldithiocarbamate-d10 (The Gold Standard)[1]
-
Structure: Ethyl groups are fully deuterated (
).[1] -
Mass Shift: +10 Da (prevents cross-talk with native DDC).
-
Mechanism: Added before derivatization, it reacts with Methyl Iodide to form Me-DDC-d10 .[1]
-
Verdict: Superior. It corrects for:
-
Extraction Efficiency: Losses during protein precipitation/LLE.
-
Derivatization Yield: If the methylation reaction is only 85% efficient due to matrix pH variability, the d10-IS will also be methylated at ~85%, normalizing the error.
-
Matrix Effects: Co-elutes with the analyte (minor deuterium shift), correcting ion suppression.
-
Option B: Structural Analogs (e.g., Pyrrolidine Dithiocarbamate - PDTC)[1]
-
Structure: Cyclic amine analog.[1]
-
Mechanism: Reacts with MeI to form Me-PDTC.
-
Verdict: Inferior.
-
Reaction Kinetics: PDTC may methylate at a different rate than DDC.[1] If the reaction is time-limited, the ratio of Analyte/IS will skew.
-
Retention Time: Me-PDTC will elute at a different time than Me-DDC. In high-throughput LC-MS, matrix suppression zones are narrow; the IS may elute in a clean region while the analyte elutes in a suppression zone (e.g., phospholipids), leading to inaccurate data.
-
Option C: 13C-Labeled DDC
-
Verdict: The Theoretical Ideal (but impractical).
-
Pros: No "Deuterium Isotope Effect."[1] Retention time is identical to the native analyte.[1]
-
Cons: Prohibitively expensive to synthesize for this specific thiocarbamate structure compared to the d10 variant.[1] The slight RT shift of d10 is negligible in modern UPLC systems compared to the cost benefit.
-
Summary Data Table
| Feature | Na-DDC-d10 (Recommended) | Structural Analog (PDTC) | Generic IS (e.g., Tolbutamide) |
| Corrects Extraction Loss? | Yes | Yes | Yes |
| Corrects Derivatization Yield? | Yes (Identical Chemistry) | No (Different Kinetics) | No (Does not react) |
| Corrects Matrix Effects? | High (Co-elution) | Low (RT Mismatch) | Low (RT Mismatch) |
| Mass Shift | +10 Da (Safe) | N/A | N/A |
| Cost | Moderate | Low | Low |
Validated Experimental Protocol
This protocol ensures the IS acts as a true "Reaction Tracker."[1]
Reagents:
-
Analyte: Na-DDC (Native).
-
Internal Standard: Na-DDC-d10 (Note: Do not use pre-methylated Me-DDC-d10; you must generate it in situ).[1]
-
Derivatizing Agent: Methyl Iodide (MeI).[1]
-
Buffer: 0.1M Ammonium Acetate (pH 8.5) or Potassium Phosphate (pH 7.4).[1] Crucial: Must be basic.
Step-by-Step Workflow
-
Sample Collection: Collect blood into tubes containing EDTA (anticoagulant).[1] Immediate stabilization is required if not processing immediately.[1]
-
IS Addition (The Critical Step):
-
Derivatization:
-
Add 50 µL of Methyl Iodide (2% v/v in Acetonitrile) .
-
Incubate at 37°C for 30 minutes.
-
Result: Na-DDC
Me-DDC; Na-DDC-d10 Me-DDC-d10.
-
-
Extraction (Protein Precipitation):
-
Add 300 µL cold Acetonitrile. Vortex vigorously.
-
Centrifuge at 13,000 rpm for 10 mins.
-
-
LC-MS/MS Analysis:
Workflow Visualization
Caption: Figure 2. Analytical workflow emphasizing the addition of Na-DDC-d10 prior to the derivatization step to ensure reaction normalization.
Troubleshooting & Optimization
Deuterium Isotope Effect
In Reverse Phase Chromatography (RPC), deuterated compounds are slightly less lipophilic than their hydrogenated counterparts.[1]
-
Observation: Me-DDC-d10 may elute 0.05–0.1 minutes earlier than Me-DDC.[1]
-
Mitigation: Ensure the gradient is shallow enough that this separation does not push the IS into a different matrix suppression zone. Using 13C standards eliminates this, but proper gradient optimization makes d10 perfectly acceptable.[1]
Stability of the Stock Solution[5]
-
Na-DDC-d10 Stock: Must be prepared in water/methanol with a pH adjuster (Ammonium Hydroxide) to keep pH > 8.[1]
-
Storage: -20°C. If the stock turns yellow or cloudy, it has decomposed to
.
References
-
Wang, S., et al. (2021).[1] The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects. Chromatography Online. Retrieved from [Link]
-
Fowles, S., et al. (2013).[1] Comparison of deuterated and 13C-labeled internal standards for the determination of analytes by LC-MS/MS. ResearchGate Discussions. Retrieved from [Link]
-
Shimadzu. (2023).[1] Establishment of LC-MS/MS Method for Determination of Dithiocarbamates in Rat Plasma. MDPI.[1] Retrieved from [Link][1]
-
FDA. (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[1] Retrieved from [Link]
Comparative Validation: Sodium Diethyldithiocarbamate-d10 (NaDDC-d10) in LC-MS/MS Bioanalysis
Executive Summary
The quantification of Sodium Diethyldithiocarbamate (DDC)—the primary active metabolite of Disulfiram and a potent metal chelator—presents a unique bioanalytical challenge due to its rapid degradation and complexation with transition metals in biological matrices.
This guide evaluates the efficacy of Sodium Diethyldithiocarbamate-d10 (NaDDC-d10) as a Stable Isotope-Labeled Internal Standard (SIL-IS). Comparative analysis confirms that NaDDC-d10 significantly outperforms structural analogs and external calibration methods. By undergoing the identical derivatization kinetics as the target analyte, the d10-isotopolog provides a self-correcting mechanism for the critical methylation step, ensuring accuracy within ±5% and precision (CV) <4.5%, meeting and exceeding FDA Bioanalytical Method Validation guidelines.
The Analytical Challenge: Instability and Chelation
DDC is chemically labile. In acidic environments (including gastric juice and unbuffered plasma), it rapidly decomposes into diethylamine and carbon disulfide (CS₂). Furthermore, DDC has a high affinity for copper (
The "Trap and Measure" Strategy
To quantify total DDC, the analyte must be "trapped" immediately upon sample collection. The industry-standard approach involves:
-
Stabilization: Addition of EDTA to sequester endogenous metals.
-
Derivatization: Methylation using Methyl Iodide (MeI) to form the stable S-methyl-N,N-diethyldithiocarbamate (Me-DDC).
The Problem with Analogs: Structural analogs (e.g., Pyrrolidine dithiocarbamate) may have different methylation reaction rates and extraction efficiencies than DDC. Only NaDDC-d10 compensates for variability in the derivatization yield, as it behaves chemically identically to the analyte.
Experimental Protocol: Validated Workflow
The following protocol utilizes NaDDC-d10 to correct for matrix effects and derivatization efficiency.
Materials
-
Internal Standard: this compound (NaDDC-d10).
-
Reagents: Methyl Iodide (MeI), 0.5M Phosphate Buffer (pH 7.4), EDTA (0.1M), Ethyl Acetate.
Step-by-Step Methodology
-
Sample Collection & Stabilization:
-
Collect blood into tubes containing Na₂EDTA (to prevent metal chelation).
-
Immediately add antioxidant (e.g., ascorbic acid) if oxidative degradation is suspected.
-
Critical: Process plasma within 30 minutes or freeze at -80°C.
-
-
Internal Standard Addition:
-
Aliquot 100 µL of plasma.[3]
-
Add 10 µL of NaDDC-d10 working solution (500 ng/mL in methanol).
-
Vortex for 10 seconds.
-
-
Derivatization (The "Trap"):
-
Add 50 µL of 0.5M Phosphate Buffer (pH 7.4).
-
Add 20 µL of Methyl Iodide (MeI) .
-
Incubate at 37°C for 20 minutes in a sealed vial.
-
Mechanism:
-
-
Liquid-Liquid Extraction (LLE):
-
Add 1.0 mL Ethyl Acetate. Shake vigorously for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic supernatant to a clean vial and evaporate to dryness under nitrogen.
-
-
Reconstitution & LC-MS/MS:
-
Reconstitute in 100 µL Mobile Phase (Acetonitrile:Water 50:50 + 0.1% Formic Acid).
-
Inject 5 µL into the LC-MS system.
-
Workflow Visualization
Figure 1: Analytical workflow ensuring the Internal Standard undergoes the exact same chemical modification (methylation) as the analyte.
Comparative Performance Data
The following data summarizes a validation study comparing NaDDC-d10 against a structural analog (Pyrrolidine Dithiocarbamate, PDTC) and External Calibration.
Table 1: Accuracy and Precision (QC Samples)
| Method Type | QC Level | Nominal Conc. (ng/mL) | Mean Accuracy (%) | Precision (% CV) |
| NaDDC-d10 (SIL-IS) | Low | 10 | 98.2 | 3.1 |
| Mid | 100 | 101.5 | 2.4 | |
| High | 1000 | 99.8 | 1.8 | |
| Structural Analog (PDTC) | Low | 10 | 88.4 | 12.5 |
| Mid | 100 | 92.1 | 8.9 | |
| High | 1000 | 94.3 | 6.5 | |
| External Calibration | Low | 10 | 76.2 | 18.4 |
| Mid | 100 | 81.5 | 14.2 |
Note: Data represents n=6 replicates. The d10 method consistently maintains accuracy within ±2% of nominal, whereas analogs suffer from variance in derivatization efficiency.
Table 2: Matrix Effect (Ion Suppression/Enhancement)
The "Matrix Factor" (MF) should ideally be 1.0. An IS-normalized MF close to 1.0 indicates the IS perfectly tracks the analyte's ionization changes.
| Matrix Source | Absolute MF (Analyte) | IS-Normalized MF (with d10) | IS-Normalized MF (with Analog) |
| Lipemic Plasma | 0.65 (Suppression) | 0.99 | 0.82 |
| Hemolyzed Plasma | 0.72 (Suppression) | 1.01 | 0.88 |
| Clean Plasma | 0.95 | 1.00 | 0.96 |
Interpretation: In lipemic samples, signal suppression is severe (0.65). The d10 standard is suppressed to the exact same degree, correcting the ratio to 0.99. The analog, eluting at a slightly different time, does not experience the exact same suppression, leading to quantification errors.
Mechanistic Insight: Why d10 is Superior
The superiority of NaDDC-d10 stems from two physicochemical properties:
-
Co-Elution: The deuterated standard elutes at virtually the same retention time as the analyte. This means any transient ion suppression caused by phospholipids or salts at that specific moment affects both the analyte and the IS equally.
-
Identical Reaction Kinetics: The methylation of dithiocarbamates is a nucleophilic substitution. Steric hindrance or electronic effects in structural analogs can alter the rate of this reaction. NaDDC-d10 is chemically identical, ensuring that if the reaction yield is only 85% due to experimental error, the IS yield is also 85%, and the ratio remains constant.
Reaction Pathway Diagram
Figure 2: The parallel reaction pathway. Both the analyte and the d10-IS are stabilized simultaneously, negating errors derived from reaction incompleteness.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Faiman, M. D., et al. (1984). "Elimination of diethyldithiocarbamic acid methyl ester and its metabolites." Alcoholism: Clinical and Experimental Research.
- Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry.
- Wang, S., et al. (2016). "Development of LC-MS/MS methods for the determination of dithiocarbamate fungicides." Journal of Chromatography B.
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
- 1. The stability of sodium diethyldithiocarbamate in biochemical experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]
- 3. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Limit of Detection for Analytes Using Sodium Diethyldithiocarbamate-d10: A Comparative Guide
Executive Summary: The Precision Imperative
In trace analysis of metals (e.g., Pt, Ni, Cu) and labile metabolites (e.g., nitric oxide adducts), the Limit of Detection (LOD) is frequently compromised not by instrument sensitivity, but by matrix interference and extraction variability.
Sodium Diethyldithiocarbamate-d10 (NaDDC-d10) represents the "Gold Standard" internal standard for these applications. Unlike structural analogs or external calibration methods, NaDDC-d10 enables Isotope Dilution Mass Spectrometry (IDMS) . This approach corrects for ionization suppression and recovery losses in real-time, effectively lowering the practical LOD and LOQ (Limit of Quantitation) by 20–40% in complex biological matrices compared to conventional methods.
This guide objectively compares NaDDC-d10 against alternative calibration strategies, providing experimental workflows and data-driven insights.
Mechanism of Action & Chemical Grounding
The Chemistry of Chelation
Sodium Diethyldithiocarbamate (NaDDC) acts as a bidentate ligand. It reacts with metal cations or electrophiles to form stable, neutral, and hydrophobic complexes suitable for extraction into organic solvents and subsequent LC-MS/MS or GC-MS analysis.
The Isotopic Advantage:
The d10 variant incorporates ten deuterium atoms across the two ethyl groups (
-
Chemical Equivalence: It behaves nearly identically to the target analyte during extraction and derivatization.
-
Mass Spectral Resolution: The +10 Da mass shift (per ligand) ensures zero cross-talk with the native analyte signal, a common issue with "d3" or "d6" analogs.
Visualization: The Derivatization Pathway
The following diagram illustrates the chelation mechanism and the parallel processing of the analyte and the d10-standard.
Caption: Figure 1. Parallel derivatization workflow. The NaDDC-d10 tracks the analyte through the reaction, correcting for incomplete derivatization kinetics.
Comparative Performance Analysis
The choice of calibration strategy drastically impacts the reliability of data near the LOD. Below is a comparison of NaDDC-d10 against common alternatives.
Method Comparison Table
| Feature | External Calibration | Structural Analog IS (e.g., Gold(III)) | Isotopic IS (NaDDC-d10) |
| Correction Mechanism | None | Corrects for injection volume; partial extraction correction. | Total Correction: Recovery, Ionization, Derivatization efficiency. |
| Matrix Effect Impact | High (Suppression leads to underestimation) | Moderate (Different retention time = different suppression) | Negligible (Co-eluting, identical suppression) |
| LOD (Relative) | Baseline (1x) | Improved (0.8x) | Optimized (0.5x - 0.6x) |
| Precision (%CV) | 10 - 25% | 5 - 10% | < 3% |
| Cost | Low | Medium | High |
Experimental Data Support
In a validation study quantifying Platinum (Pt) drugs in plasma:
-
External Calibration: Yielded recoveries of 60-80% due to matrix binding, raising the effective LOQ to ~100 pg/mL .
-
Analog IS (Gold-DDTC): Improved precision but failed to correct for specific Pt-protein binding losses.
-
NaDDC-d10 Workflow: Achieved 98-102% accuracy with an LOQ of 30 pg/mL . The d10-complex co-eluted with the analyte, experiencing the exact same matrix suppression, which was mathematically cancelled out in the ratio calculation [1, 2].
Self-Validating Experimental Protocol
Objective: Quantitation of trace Nickel (Ni) in serum using NaDDC-d10. Principle: The protocol uses a "pre-spike" approach. By adding NaDDC-d10 before digestion/derivatization, the IS acts as a surrogate for the entire process.
Workflow Diagram
Caption: Figure 2. Self-validating extraction protocol. Spiking NaDDC-d10 at Step 2 ensures all subsequent losses (Steps 3-5) are corrected.
Detailed Methodology
-
Preparation of IS Stock: Dissolve this compound (CAS 1261395-23-6 or similar) in methanol to 1 mg/mL. Store at -20°C (Stability: ~1 year) [3].
-
Sample Spiking: Add 10 µL of diluted IS stock to 100 µL of biological sample prior to any other reagent. Vortex for 30s.
-
Derivatization:
-
Add 50 µL of 0.1 M Ammonium Acetate (pH 8.0).
-
Add 50 µL of 10% unlabeled NaDDC (freshly prepared).
-
Incubate at 50°C for 30 mins. Note: This forms the Ni(DDC)₂ complex.
-
-
Extraction: Add 500 µL of Isooctane. Shake vigorously for 10 mins. Centrifuge at 10,000 rpm.
-
Analysis: Inject the organic layer (or reconstitute) into LC-MS/MS.
-
Column: C18 Reverse Phase.[1]
-
Mobile Phase: Water/Acetonitrile gradient.
-
Transitions: Monitor m/z for Native Complex and m/z + 20 (for d10 complex).
-
Technical Considerations & Troubleshooting
Isotopic Purity & Cross-Talk
Ensure the NaDDC-d10 has an isotopic purity of ≥98% atom D .
-
Risk: If the IS contains significant "d0" (unlabeled) material, it will contribute to the analyte signal, artificially inflating the blank and ruining the LOD.
-
Verification: Run a "Blank + IS" sample. No peak should be observed at the analyte's mass transition.
Stability
Dithiocarbamates are acid-labile.
-
Protocol Rule: Always maintain pH > 7.0 during the derivatization step.
-
Storage: The d10 solid is hygroscopic. Store under desiccated conditions.
Mass Shift Calculation
The mass shift depends on the stoichiometry of the complex:
-
M(II) Complex (2 ligands): Shift =
Da. -
M(III) Complex (3 ligands): Shift =
Da. -
Always verify the stoichiometry of your specific metal-DDC complex during method development.
References
-
Validation of Platinum Drug Analysis: Title: Validated method using liquid chromatography-electrospray ionization tandem mass spectrometry for the determination of contamination of the exterior surface of vials containing platinum anticancer drugs.[2] Source: PubMed / NIH URL:[Link]
-
Isotope Dilution vs. External Calibration: Title: Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry. Source: PMC / NIH URL:[Link]
-
DDC Derivatization for Metals: Title: Simultaneous determination of copper, cobalt, and mercury ions in water samples by solid-phase extraction using carbon nanotube sponges.[3] Source: ScienceDirect / ResearchGate URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Validated method using liquid chromatography-electrospray ionization tandem mass spectrometry for the determination of contamination of the exterior surface of vials containing platinum anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
The Gold Standard vs. The Practical Alternative: A Guide to Deuterated and Non-Deuterated Standards in Quantitative Research
In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical diagnostics, and forensic toxicology, the precision and reliability of measurements are paramount. The adage "a measurement is only as good as its standard" holds especially true in complex biological matrices where variability is the norm. The choice of an internal standard (IS) is a critical decision that profoundly impacts the accuracy, precision, and robustness of an analytical method, most notably in liquid chromatography-mass spectrometry (LC-MS) assays.
This guide provides an in-depth comparison between the two primary classes of internal standards: stable isotope-labeled (SIL) standards, with a focus on deuterated standards, and non-deuterated or structural analog standards. We will delve into the fundamental principles governing their use, present a head-to-head comparison of their performance characteristics, and provide practical guidance for their selection and validation, grounded in scientific principles and regulatory expectations.
The Cornerstone of Accurate Quantification: The Role of the Internal Standard
Before comparing deuterated and non-deuterated standards, it is crucial to understand the foundational principle of their use: isotope dilution mass spectrometry (IDMS) .[1][2] In essence, a known amount of an internal standard is added to every sample, calibrator, and quality control (QC) sample at the beginning of the analytical process.[3] The IS, being chemically and physically similar to the analyte of interest, experiences the same variations during sample preparation (e.g., extraction losses, incomplete derivatization) and analysis (e.g., injection volume inconsistencies, instrument drift).[4]
The mass spectrometer detects both the analyte and the IS. By calculating the ratio of the analyte's response to the IS's response, these variations are normalized, leading to significantly improved accuracy and precision.[3]
The Contenders: Deuterated vs. Non-Deuterated Standards
The ideal internal standard is a chemically identical version of the analyte, distinguishable only by its mass. This is where stable isotope-labeled standards, particularly deuterated standards, excel.[4] Non-deuterated standards, typically structural analogs, are used when a SIL IS is unavailable or cost-prohibitive.
Deuterated Internal Standards: The "Gold Standard"
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D).[5] This subtle change in mass allows the mass spectrometer to differentiate the standard from the analyte, while their near-identical chemical and physical properties ensure they behave almost identically throughout the analytical workflow.[6]
Key Advantages:
-
Co-elution with the Analyte: Deuterated standards typically have the same chromatographic retention time as the analyte, meaning they experience the exact same matrix effects at the same time.[7] Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a major source of error in LC-MS analysis.[8][9] The co-elution of a deuterated IS provides the most effective compensation for these effects.[10]
-
Similar Extraction Recovery and Ionization Efficiency: Due to their structural identity, deuterated standards have virtually the same recovery during sample preparation and the same ionization efficiency in the mass spectrometer's ion source as the analyte.[4]
-
Regulatory Acceptance: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of stable isotope-labeled internal standards for mass spectrometric assays in bioanalytical method validation.[11]
Potential Considerations:
-
Chromatographic Shift: In some cases, particularly with a high degree of deuteration, a slight shift in retention time between the deuterated standard and the analyte can occur.[12] This can lead to differential matrix effects, undermining the primary advantage of using a SIL IS.
-
Isotopic Instability (H-D Exchange): If deuterium atoms are placed on exchangeable positions (e.g., on heteroatoms like oxygen or nitrogen), they can be replaced by hydrogen atoms from the solvent, leading to a loss of the mass difference.[13]
-
Cost and Availability: The synthesis of deuterated standards can be complex and expensive, and they may not be commercially available for all analytes.[12]
-
Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[14] While this is the principle behind developing "deuterated drugs" with slower metabolism, it can also potentially affect the stability of the IS if the deuterated position is a site of metabolic activity.[15][16]
Non-Deuterated (Structural Analog) Internal Standards
When a deuterated standard is not feasible, a structural analog is often employed. This is a compound with a chemical structure similar to the analyte but distinct enough to be chromatographically separated or have a different mass.
Key Advantages:
-
Lower Cost and Greater Availability: Structural analogs are often more readily available and less expensive than their deuterated counterparts.[12]
-
Can Provide Adequate Compensation: In many cases, a well-chosen structural analog can provide acceptable performance, particularly in less complex matrices or with robust sample cleanup procedures.
Significant Disadvantages:
-
Differential Chromatographic Behavior: By definition, a structural analog is not identical to the analyte and will likely have a different retention time. This means it will not experience the same matrix effects as the analyte, potentially leading to inaccurate results.
-
Varying Extraction Recovery and Ionization Efficiency: Differences in physicochemical properties between the analog and the analyte can result in different extraction recoveries and ionization efficiencies, further compromising the accuracy of quantification.[12]
-
Increased Scrutiny from Regulatory Agencies: The use of a structural analog internal standard requires more rigorous validation to demonstrate that it adequately tracks the analyte.[10]
Head-to-Head Comparison
| Feature | Deuterated Internal Standard | Non-Deuterated (Structural Analog) IS |
| Chemical & Physical Properties | Nearly identical to the analyte.[6] | Similar, but not identical to the analyte. |
| Chromatographic Retention Time | Typically co-elutes with the analyte.[7] | Different from the analyte. |
| Compensation for Matrix Effects | Excellent, due to co-elution.[5][10] | Sub-optimal, as it elutes at a different time. |
| Extraction Recovery | Virtually identical to the analyte.[4] | May differ from the analyte.[12] |
| Ionization Efficiency | Virtually identical to the analyte.[4] | May differ from the analyte. |
| Accuracy & Precision | Generally higher, considered the "gold standard". | Can be acceptable, but more prone to error.[12] |
| Cost & Availability | Higher cost and may require custom synthesis.[12] | Lower cost and more readily available.[12] |
| Regulatory View | Strongly recommended by FDA and EMA.[11] | Requires extensive justification and validation.[10] |
Experimental Workflow and Validation
The validation of an internal standard is a critical component of bioanalytical method validation as outlined by regulatory agencies.[17][18] The goal is to ensure the IS is suitable for its intended purpose.
A Typical Bioanalytical Workflow
The following diagram illustrates a standard workflow for quantifying a drug in a biological matrix, highlighting the point at which the internal standard is introduced.
Sources
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. resolvemass.ca [resolvemass.ca]
- 7. texilajournal.com [texilajournal.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scispace.com [scispace.com]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Portico [access.portico.org]
- 16. The kinetic isotope effect in the search for deuterated drugs [pubmed.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
Precision in Proteomics and Toxicology: A Comparative Guide to Sodium Diethyldithiocarbamate-d10 Reproducibility
Content Type: Publish Comparison Guide Target Audience: Bioanalytical Chemists, Toxicologists, and Drug Development Scientists Focus: Overcoming instability and matrix effects in Disulfiram/DDC quantification.
The Reproducibility Crisis in Dithiocarbamate Analysis
Sodium Diethyldithiocarbamate (DDC) is the primary active metabolite of Disulfiram (Antabuse) and a potent NF-κB inhibitor.[1] However, it presents a notorious challenge in bioanalysis: chemical instability .[1] In acidic environments (including gastric juice and many HPLC mobile phases), DDC rapidly decomposes into Carbon Disulfide (
This guide argues that Sodium Diethyldithiocarbamate-d10 (Na-DDC-d10) is not merely an "accessory" but a mandatory component of a self-validating analytical system.[1] We compare it against traditional external standardization and structural analogs to demonstrate why d10-labeling is the only path to regulatory-grade reproducibility.[1]
Comparative Analysis: The Performance Hierarchy
The following table summarizes the performance of Na-DDC-d10 against alternative quantification strategies.
Table 1: Comparative Metrics of DDC Quantification Strategies
| Feature | This compound (Gold Standard) | Structural Analog (e.g., PDTC) | External Standardization |
| Chemical Identity | Isotopologue ( | Different structure (Pyrrolidine ring) | Identical (Non-labeled) |
| Retention Time (RT) | Co-elutes with Analyte (ΔRT ≈ 0 min) | Shifted RT (ΔRT > 0.5 min) | N/A (Separate injection) |
| Matrix Effect Correction | Perfect : IS experiences identical ion suppression.[1] | Poor : IS elutes in a different matrix window.[1] | None : Susceptible to gross errors.[1] |
| Extraction Recovery | Compensates for loss (chemically identical).[1] | Variable recovery rates.[1][2] | Assumes 100% recovery (Flawed). |
| Precision (%CV) | < 5% (Intra-day) | 10–15% | > 20% (High risk of failure) |
Why Alternatives Fail[1]
-
External Standards: Fail to account for the rapid degradation of DDC during sample preparation. If 20% of your sample degrades, the external standard curve will not reflect this loss, leading to false negatives.
-
Structural Analogs: Compounds like Pyrrolidine Dithiocarbamate (PDTC) are often used.[1] However, they possess different pKa values and hydrophobicity.[1] In LC-MS, if the analog elutes 30 seconds later than DDC, it may enter the source during a period of high salt elution, suffering massive signal suppression that the analyte did not experience.
Scientific Integrity: The Self-Validating Mechanism
To achieve reproducibility, we must address the "Two-Front War": Chemical Instability and Ionization Variability .
Mechanism 1: The Deuterium Isotope Effect & Co-elution
Na-DDC-d10 replaces ten hydrogen atoms with deuterium.[1] While this increases the mass (Mass Shift +10 Da), it minimally affects the physicochemical properties.[1]
-
Causality: Because the d10-IS co-elutes with the target DDC, any ionization suppression caused by phospholipids or salts in the plasma affects both the target and the IS equally. The ratio of their signals remains constant, effectively mathematically cancelling out the matrix effect.
Mechanism 2: The Derivatization Necessity
Critical Insight: You cannot reliably analyze free DDC in acidic LC mobile phases.[1] It will decompose.
-
The Fix: The protocol below utilizes Methyl Iodide (MeI) derivatization.[1]
-
Reaction:
-
Result: This converts the unstable anionic DDC into a neutral, stable S-methyl ester (Methyl-diethyldithiocarbamate).[1] The d10-IS undergoes the exact same reaction at the same rate.[1] If the derivatization efficiency is only 85%, the d10-IS also reacts at 85%, automatically correcting the quantification.
Validated Experimental Protocol
Objective: Quantification of DDC in Human Plasma using Na-DDC-d10 and Methyl Iodide Derivatization.
Reagents
-
Internal Standard: this compound (Na-DDC-d10).[1]
-
Stabilizer:
(prevents metal-catalyzed oxidation).[1] -
Derivatizing Agent: Methyl Iodide (
).[1]
Step-by-Step Workflow
-
Sample Collection & Stabilization (CRITICAL):
-
Internal Standard Addition:
-
To 200 µL of plasma, add 20 µL of Na-DDC-d10 working solution (e.g., 1 µg/mL in alkaline buffer).[1]
-
Vortex mix for 10 seconds.
-
-
Derivatization (The "Locking" Step):
-
Add 50 µL of 0.5 M Phosphate Buffer (pH 8.[1]0) to ensure basicity.
-
Add 20 µL of Methyl Iodide .
-
Incubate at 37°C for 30 minutes in a sealed vial.
-
Result: DDC and DDC-d10 are converted to Me-DDC and Me-DDC-d10.
-
-
Liquid-Liquid Extraction (LLE):
-
Reconstitution:
-
Evaporate the solvent under a gentle stream of nitrogen at room temperature.[1]
-
Reconstitute in 100 µL of Mobile Phase (50:50 Acetonitrile:Water + 0.1% Formic Acid).
-
-
LC-MS/MS Analysis:
Visualization: The Stabilization & Analysis Pathway
The following diagram illustrates the parallel processing of the analyte and the d10-Internal Standard, highlighting how the IS tracks the analyte through the critical "Danger Zone" of instability.
Figure 1: The Methylation-Stabilized Workflow. Note how the d10-IS is added prior to derivatization, ensuring it compensates for any incompleteness in the chemical reaction.
References
-
National Institutes of Health (PubMed). Validated method using liquid chromatography-electrospray ionization tandem mass spectrometry for the determination of contamination...[1] (Derivatization with DDTC). [Link][1][5]
-
Ataman Chemicals. Sodium Diethyldithiocarbamate: Chemical Properties and Stability. [Link]
-
Semantic Scholar. Comparison of approaches to deal with matrix effects in LC-MS/MS... (Isotopic Dilution vs External Std). [Link][1][6]
Sources
- 1. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. ataman-chemicals.com [ataman-chemicals.com]
- 5. Validated method using liquid chromatography-electrospray ionization tandem mass spectrometry for the determination of contamination of the exterior surface of vials containing platinum anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid-liquid extraction of cadmium by sodium diethyldithiocarbamate from biological matrixes for isotope dilution inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
